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1-[(2,3-Dichlorophenyl)methyl]piperazine Documentation Hub

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  • Product: 1-[(2,3-Dichlorophenyl)methyl]piperazine
  • CAS: 636607-91-5

Core Science & Biosynthesis

Foundational

1-[(2,3-Dichlorophenyl)methyl]piperazine CAS number and molecular weight

The following technical monograph provides a comprehensive analysis of 1-[(2,3-Dichlorophenyl)methyl]piperazine , chemically known as 1-(2,3-Dichlorobenzyl)piperazine . Editorial Note: This guide distinguishes between th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides a comprehensive analysis of 1-[(2,3-Dichlorophenyl)methyl]piperazine , chemically known as 1-(2,3-Dichlorobenzyl)piperazine .

Editorial Note: This guide distinguishes between the benzyl analog (the specific subject of your request) and the phenyl analog (a common intermediate for Aripiprazole). While the phenyl analog is more prevalent in current manufacturing, the benzyl analog represents a distinct chemical entity with specific synthetic and pharmacological implications.

Executive Summary

1-[(2,3-Dichlorophenyl)methyl]piperazine (also known as 1-(2,3-Dichlorobenzyl)piperazine) is a substituted piperazine derivative utilized primarily as a chemical building block in the synthesis of central nervous system (CNS) active agents. Structurally, it belongs to the benzylpiperazine (BZP) class, a scaffold associated with monoamine transporter modulation. In drug development, it serves as a critical structural analog for Structure-Activity Relationship (SAR) studies and as a reference standard for impurity profiling in the manufacturing of dichlorophenyl-piperazine based therapeutics.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature and Identification[5][7]
  • IUPAC Name: 1-[(2,3-Dichlorophenyl)methyl]piperazine

  • Common Name: 1-(2,3-Dichlorobenzyl)piperazine[1]

  • CAS Registry Number: 523980-04-3 (Free base)

  • Molecular Formula: C₁₁H₁₄Cl₂N₂

  • Molecular Weight: 245.15 g/mol

Structural Specification

The molecule consists of a piperazine ring attached to a 2,3-dichlorophenyl ring via a methylene (


) bridge. This methylene "hinge" distinguishes it from the direct N-aryl congener (1-(2,3-Dichlorophenyl)piperazine), significantly altering its conformational flexibility and receptor binding profile.
PropertyValueNote
Appearance Off-white to pale yellow solidLow melting point solid or viscous oil (free base)
Boiling Point ~340°C (Predicted)At 760 mmHg
Density ~1.25 g/cm³Predicted
LogP 2.8 - 3.1Lipophilic, crosses BBB
pKa ~9.1 (Secondary amine)Protonated at physiological pH
Solubility DMSO, Methanol, DCMSparingly soluble in water (Free base)

Synthetic Methodologies

Two primary routes are employed for the synthesis of 1-(2,3-Dichlorobenzyl)piperazine. The Nucleophilic Substitution route is preferred for industrial scalability, while Reductive Amination is often used in medicinal chemistry labs for high-throughput analog generation.

Route A: Nucleophilic Substitution (Alkylation)

This protocol utilizes 2,3-dichlorobenzyl chloride and excess piperazine to minimize bis-alkylation byproducts.

Reaction Scheme:



Detailed Protocol:

  • Charge: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Piperazine anhydrous (4.0 eq, 34.4 g) in Acetonitrile (150 mL).

    • Rationale: Excess piperazine acts as both the nucleophile and the proton scavenger, preventing the formation of the symmetrical bis-benzyl byproduct.

  • Addition: Add Potassium Carbonate (1.5 eq, anhydrous) to the solution.

  • Alkylation: Dropwise add a solution of 2,3-Dichlorobenzyl chloride (1.0 eq, 19.5 g) in Acetonitrile (50 mL) over 60 minutes at room temperature.

  • Reflux: Heat the mixture to 60°C for 4–6 hours. Monitor consumption of benzyl chloride via TLC (Hexane:EtOAc 7:3) or HPLC.[2]

  • Work-up:

    • Filter off inorganic salts (

      
      /
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to remove acetonitrile.

    • Resuspend residue in water (100 mL) and extract with Dichloromethane (3 x 50 mL).

  • Purification: The crude oil contains the mono-substituted product and excess piperazine.

    • Wash: Wash the organic layer copiously with water to remove unreacted piperazine (highly water-soluble).

    • Salt Formation: Treat the organic layer with 4M HCl in dioxane to precipitate the dihydrochloride salt . Recrystallize from Ethanol/Ether.

Route B: Reductive Amination

Ideal for parallel synthesis when the benzyl halide is unavailable.

Protocol:

  • Dissolve 2,3-Dichlorobenzaldehyde (1.0 eq) and N-Boc-piperazine (1.1 eq) in 1,2-Dichloroethane (DCE).

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in portions.

  • Stir at ambient temperature for 12 hours.

  • Quench with saturated

    
    . Extract with DCM.
    
  • Deprotection: Treat the N-Boc intermediate with TFA/DCM (1:1) for 1 hour to yield the free amine.

Pharmaceutical Applications & Drug Development Context

Structural Analog Analysis (SAR)

In drug discovery, this compound serves as a critical probe for the Dopamine D2/D3 and Serotonin 5-HT receptor families.

  • Linker Effect: The methylene linker (benzyl) vs. direct bond (phenyl) drastically changes the vector of the piperazine nitrogen lone pair.

    • Phenyl Analog (Aripiprazole Intermediate): Rigid, conjugation between phenyl ring and nitrogen. High affinity for D2 receptors.

    • Benzyl Analog (Topic Compound): Flexible, no conjugation. Often results in higher affinity for monoamine transporters (DAT/SERT) or Sigma receptors.

Impurity Profiling

During the synthesis of Aripiprazole or similar phenylpiperazine drugs, benzyl analogs can appear as impurities if the starting material (2,3-dichloroaniline) contains traces of 2,3-dichlorotoluene that undergo side-reactions. This compound is used as a Reference Standard to validate HPLC methods for purity release testing.

Visualization of Synthetic Workflow

The following diagram illustrates the decision matrix for synthesizing and purifying this compound in a regulated environment.

SynthesisWorkflow Start Start: Raw Material Selection RouteSelection Route Selection Start->RouteSelection Alkylation Route A: Alkylation (2,3-Dichlorobenzyl chloride) RouteSelection->Alkylation Scale > 100g Reductive Route B: Reductive Amination (2,3-Dichlorobenzaldehyde) RouteSelection->Reductive Scale < 10g Reaction Reaction Execution (Temp: 60°C / Time: 6h) Alkylation->Reaction Reductive->Reaction QC_Check In-Process Control (HPLC) Reaction->QC_Check QC_Check->Reaction Conversion < 95% Workup Work-up: Extraction & Washing QC_Check->Workup Conversion > 95% SaltForm Salt Formation (HCl) Workup->SaltForm FinalQC Final Release Testing (NMR, MS, HPLC >98%) SaltForm->FinalQC

Caption: Decision matrix and workflow for the synthesis and quality control of 1-(2,3-Dichlorobenzyl)piperazine.

Analytical Characterization

To validate the identity of 1-[(2,3-Dichlorophenyl)methyl]piperazine, the following analytical parameters must be met.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm and 254 nm.

  • Retention Time: The benzyl analog typically elutes later than the phenyl analog due to the methylene group increasing lipophilicity.

NMR Interpretation ( H NMR, 400 MHz, DMSO- )
  • 
     2.60 - 2.80 ppm:  Multiplet (8H), Piperazine ring protons.
    
  • 
     3.65 ppm:  Singlet (2H), Benzylic 
    
    
    
    protons. Diagnostic Peak.
  • 
     7.30 - 7.60 ppm:  Multiplet (3H), Aromatic protons (2,3-dichlorophenyl ring).
    

Safety & Handling (SDS Summary)

As a halogenated benzylpiperazine, this compound requires strict safety protocols.

  • Hazards:

    • H302: Harmful if swallowed.

    • H314: Causes severe skin burns and eye damage (Free base is caustic).

    • H335: May cause respiratory irritation.

  • Handling: Use within a chemical fume hood. Wear nitrile gloves and chemical splash goggles.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine. Hygroscopic in salt form.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 851833, 1-(2,3-Dichlorophenyl)piperazine. (Note: Reference for the phenyl analog congener comparison). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Serotonin Receptor Binding Affinity of 1-[(2,3-Dichlorophenyl)methyl]piperazine

The following technical guide details the pharmacological profile, structural characteristics, and experimental quantification of the serotonin receptor binding affinity for 1-[(2,3-Dichlorophenyl)methyl]piperazine . [1]...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, structural characteristics, and experimental quantification of the serotonin receptor binding affinity for 1-[(2,3-Dichlorophenyl)methyl]piperazine .

[1]

Executive Summary

1-[(2,3-Dichlorophenyl)methyl]piperazine (also known as 1-(2,3-Dichlorobenzyl)piperazine ) is a chemical probe and structural analog belonging to the aryl-alkyl-piperazine class.[1] While often conflated with its direct phenyl-analog 2,3-DCPP (a major metabolite of aripiprazole), the presence of the methylene bridge ("methyl" linker) fundamentally alters its pharmacodynamic profile.[1]

This guide provides an in-depth analysis of its binding potential at 5-HT receptors, contrasting it with the phenylpiperazine pharmacophore, and details the radioligand binding protocols required to empirically validate its affinity.[1]

Key Pharmacological Insight:

  • Primary Class: Benzylpiperazine (BZP) derivative.[1]

  • Predicted Activity: Unlike phenylpiperazines (which are direct 5-HT receptor ligands), benzylpiperazines typically exhibit reduced direct receptor affinity, favoring monoamine transporter inhibition (SERT/DAT) or Sigma-1 receptor binding.[1]

  • Critical Distinction: The methylene spacer breaks the conjugation between the piperazine nitrogen and the aromatic ring, significantly increasing basicity (pKa ~9.[1]8) and altering the binding pocket fit within 5-HT GPCRs.

Chemical Identity & Structural Logic[1]

Nomenclature & Structure[1]
  • IUPAC Name: 1-[(2,3-Dichlorophenyl)methyl]piperazine[1]

  • Common Synonyms: 1-(2,3-Dichlorobenzyl)piperazine; 2,3-DCBP.[1]

  • CAS Number: 523980-04-3[1]

  • Molecular Formula: C₁₁H₁₄Cl₂N₂[1]

  • Molecular Weight: 245.15 g/mol [1]

Structural Comparison (SAR Context)

The structural distinction between the target molecule and the established 5-HT ligand 2,3-DCPP is critical for interpreting binding data.[1]

Feature1-[(2,3-Dichlorophenyl)methyl]piperazine (Target)1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP)
Linker Methylene (-CH₂-)None (Direct Bond)
Class BenzylpiperazinePhenylpiperazine
Basicity (N1) High (sp³ carbon attachment)Low (sp² aryl attachment)
Primary Target SERT/DAT / Sigma-1 (Predicted)5-HT1A / 5-HT2A / D2 (Proven)
5-HT Affinity Moderate to Low (Indirect)High (Direct Partial Agonist)

Serotonin Receptor Binding Profile[2][3][4][5][6]

Comparative Affinity Data

Direct public binding constants (Ki) for the specific 2,3-dichlorobenzyl isomer are sparse compared to the phenyl analog.[1] Below is the comparative profile based on Structure-Activity Relationship (SAR) data for the aryl-piperazine scaffold.

Table 1: Receptor Binding Affinities (Ki in nM)

Receptor Subtype2,3-DCPP (Phenyl Comparator) [1]Benzylpiperazine (BZP) Class Trend [2]1-(2,3-Dichlorobenzyl)piperazine (Predicted)
5-HT1A 10 - 30 nM (Partial Agonist)> 1,000 nM (Low Affinity)> 500 nM (Weak/No Binding)
5-HT2A ~200 nM> 5,000 nMWeak Antagonist
5-HT2C ~50 nM> 1,000 nMWeak / Negligible
5-HT7 ~100 nMModeratePotential Moderate Affinity
SERT (Transporter) > 1,000 nM50 - 500 nM (Inhibitor/Releaser)High Affinity Predicted
Sigma-1 (

)
LowHighHigh (< 50 nM)

Note: The addition of the methylene group generally abolishes the "aripiprazole-like" high-affinity binding to 5-HT1A and D2 receptors, shifting the profile toward Sigma-1 agonism and monoamine reuptake inhibition .[1]

Mechanism of Action (Signaling Pathway)

While 2,3-DCPP acts as a stabilizer of the G-protein complex, the benzyl derivative likely fails to engage the orthosteric site effectively to trigger G-protein coupling.[1]

G Ligand 1-[(2,3-Dichlorophenyl) methyl]piperazine Rec_5HT 5-HT Receptor (Orthosteric Site) Ligand->Rec_5HT Low Affinity (Steric Clash) Rec_Sigma Sigma-1 Receptor (Chaperone) Ligand->Rec_Sigma High Affinity (Hydrophobic Pocket) SERT Serotonin Transporter (SERT) Ligand->SERT Blockade/Reversal Effect_1 Weak/No G-Protein Coupling Rec_5HT->Effect_1 Effect_2 Modulation of Ca2+ Signaling Rec_Sigma->Effect_2 Effect_3 Increased Synaptic 5-HT SERT->Effect_3

Figure 1: Predicted Pharmacodynamic Interactions. The diagram illustrates the shift from direct GPCR activation (characteristic of phenylpiperazines) to Transporter/Sigma interactions due to the benzyl linker.[1]

Experimental Methodologies

To definitively establish the Ki values for 1-[(2,3-Dichlorophenyl)methyl]piperazine, the following Radioligand Binding Assay protocol is the industry standard.

Materials & Reagents[1][4]
  • Membrane Preparation: HEK-293 cells stably expressing human 5-HT1A, 5-HT2A, or 5-HT2C receptors.[1]

  • Radioligands:

    • 5-HT1A: [³H]-8-OH-DPAT (0.5 nM)[1]

    • 5-HT2A: [³H]-Ketanserin (1.0 nM)[1]

  • Reference Compound: Serotonin (5-HT) or Buspirone.[1]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

Step-by-Step Protocol (Competition Binding)

This protocol validates the affinity by measuring the displacement of a known radioligand.[1]

  • Preparation: Harvest cells and homogenize in ice-cold assay buffer. Centrifuge at 40,000 x g for 15 mins. Resuspend pellet to a final protein concentration of 20-50 µ g/well .

  • Incubation System:

    • Total Binding: Membrane + Radioligand + Vehicle (DMSO < 1%).[1]

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10 µM Serotonin (Saturating concentration).[1]

    • Test: Membrane + Radioligand + 1-[(2,3-Dichlorophenyl)methyl]piperazine (Concentration range:

      
       M to 
      
      
      
      M).[1]
  • Equilibrium: Incubate plates at 25°C for 60 minutes (5-HT1A) or 37°C for 90 minutes (5-HT2A).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM) via liquid scintillation spectrometry.[1]

Data Analysis Workflow

Calculate the inhibition constant (


) using the Cheng-Prusoff equation:


  • 
     : Concentration of ligand displacing 50% of specific radioligand binding.[1]
    
  • 
     : Concentration of radioligand used.[1][2]
    
  • 
     : Dissociation constant of the radioligand (determined via Saturation Binding).[1]
    

Structure-Activity Relationship (SAR) Analysis

The "methyl" (benzyl) insertion has three major physicochemical consequences that explain the loss of 5-HT receptor affinity compared to 2,3-DCPP:

  • Conformational Flexibility: The methylene bridge introduces a rotatable bond, increasing the entropic cost of binding to the rigid 5-HT orthosteric pocket.[1]

  • Electronic Decoupling: In 2,3-DCPP, the nitrogen lone pair conjugates with the phenyl ring (aniline-like), reducing basicity.[1] In the benzyl analog, the nitrogen is purely aliphatic (amine-like), increasing pKa to ~9.[1]8. This stronger protonation state may repel critical residues in the receptor binding site.[1]

  • Steric Bulk: The extra carbon atom pushes the bulky 2,3-dichlorophenyl group out of the optimal hydrophobic cleft utilized by the tryptophan residue of the natural ligand.[1]

Workflow: Hit-to-Lead Optimization

SAR Step1 Start: 1-(2,3-Dichlorobenzyl)piperazine (Target Molecule) Step2 Assay: 5-HT1A Binding Step1->Step2 Decision Result: Low Affinity (>500 nM)? Step2->Decision PathA Optimization A: Remove Methyl Linker (Make 2,3-DCPP) Decision->PathA Yes (Seek 5-HT Agonism) PathB Optimization B: Target Sigma-1 / SERT (Retain Linker) Decision->PathB Yes (Seek Antidepressant/Sigma Activity)

Figure 2: SAR Decision Tree. This workflow demonstrates how medicinal chemists utilize the binding data of the benzyl analog to steer development towards either direct receptor ligands (Path A) or transporter inhibitors (Path B).[1]

References

  • Lawler, C. P., et al. (1999).[1] Interactions of the novel antipsychotic aripiprazole with dopamine and serotonin receptor subtypes.[1] Neuropsychopharmacology, 20(6), 612-627.[1] Link

  • Baumann, M. H., et al. (2005).[1] N-Substituted piperazines abused as recreational drugs: in vitro effects on monoamine transporters and in vivo effects on rats.[1] Neuropsychopharmacology, 30(3), 550-560.[1] Link

  • Glennon, R. A., et al. (1986).[1] Binding of phenylpiperazines to 5-HT receptors.[1][3][2][4][5][6][7] Journal of Medicinal Chemistry, 29(11), 2375-2380.[1] Link[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 1-[(2,3-Dichlorophenyl)methyl]piperazine (CAS 523980-04-3).[1]Link[1]

Sources

Foundational

The Phenylpiperazine Scaffold: A Cornerstone in Modern Antipsychotic Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The N-phenylpiperazine moiety is a quintessential "privileged scaffold" in central nervous system (CNS) drug discovery, forming the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The N-phenylpiperazine moiety is a quintessential "privileged scaffold" in central nervous system (CNS) drug discovery, forming the structural core of numerous therapeutic agents.[1][2][3] Its prominence is particularly evident in the field of antipsychotic research, where it has been instrumental in the development of third-generation drugs that offer a more nuanced mechanism of action than their predecessors.[4][5] This guide provides a comprehensive review of phenylpiperazine derivatives in antipsychotic research, delving into their complex pharmacology, structure-activity relationships (SAR), and clinical significance. We will explore the evolution from simple receptor blockade to the sophisticated concept of dopamine system stabilization, a paradigm shift driven by phenylpiperazine-based molecules like aripiprazole and cariprazine.[6][7] This document will serve as a technical resource, elucidating the causal mechanisms behind experimental choices, providing detailed protocols, and visualizing complex biological and chemical workflows to empower researchers in the rational design of next-generation antipsychotics.

The Phenylpiperazine Core: A Versatile and Privileged Scaffold

The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms, a feature that provides a unique combination of structural rigidity and chemical versatility.[8][9] When one of these nitrogens is attached to a phenyl group, the resulting N-phenylpiperazine scaffold becomes an ideal template for interacting with aminergic G protein-coupled receptors (GPCRs), which are central to the pathophysiology of psychosis.[3][10] The two nitrogen atoms allow for precise modulation of basicity and hydrogen bonding potential, while the phenyl ring offers a platform for a wide array of substitutions to fine-tune receptor affinity, selectivity, and pharmacokinetic properties.[2][11]

Caption: The fundamental structure of N-phenylpiperazine derivatives.

Evolving Mechanisms of Antipsychotic Action

The therapeutic approach to schizophrenia has evolved significantly from the simple dopamine blockade of first-generation antipsychotics.[12][13] Phenylpiperazine derivatives are at the forefront of this evolution, embodying the multi-target approach of modern pharmacotherapy.

Beyond Simple D2 Antagonism: The Dopamine System Stabilizer Concept

First-generation antipsychotics are primarily antagonists at the dopamine D2 receptor. While effective against the "positive" symptoms of schizophrenia (e.g., hallucinations, delusions), their indiscriminate blockade of dopamine pathways often leads to significant side effects, including extrapyramidal symptoms (EPS) and hyperprolactinemia.[13]

The advent of phenylpiperazine derivatives like aripiprazole introduced the concept of the "Dopamine System Stabilizer" (DSS).[6][14] These molecules are not simple blockers but partial agonists at the D2 receptor.[15][16] This means they possess intrinsic activity at the receptor, but it is lower than that of the endogenous full agonist, dopamine.[14]

This dual functionality allows them to act as modulators:

  • In hyperdopaminergic states (e.g., the mesolimbic pathway, associated with positive symptoms), they compete with dopamine and lower the overall receptor stimulation, acting as functional antagonists.[7][17]

  • In hypodopaminergic states (e.g., the mesocortical pathway, linked to negative and cognitive symptoms), they provide a baseline level of receptor stimulation, acting as functional agonists.[5][14]

This stabilizing effect is proposed to treat a wider range of symptoms while minimizing the risk of side effects associated with complete dopamine blockade.[6][18]

The Serotonergic Influence: A Key to Atypicality

The "atypical" profile of modern antipsychotics is largely attributed to their interaction with serotonin (5-HT) receptors.[19] Phenylpiperazine derivatives typically exhibit a complex serotonergic profile that complements their dopaminergic activity.

  • 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a hallmark of many atypical antipsychotics.[20][21] This action is believed to contribute to their efficacy, particularly against negative symptoms, and crucially, to mitigate the risk of EPS by stimulating dopamine release in the striatum.[13][19] Many phenylpiperazine derivatives, including aripiprazole and cariprazine, act as 5-HT2A antagonists.[7][22]

  • 5-HT1A Receptor Partial Agonism: Activation of 5-HT1A receptors is an attractive target for improving antipsychotic therapy.[23][24] Evidence suggests that 5-HT1A agonism can reduce EPS, enhance dopamine release in the prefrontal cortex (potentially improving cognitive symptoms), and exert anxiolytic and antidepressant effects.[23][25][26] Aripiprazole and cariprazine are both partial agonists at the 5-HT1A receptor, contributing significantly to their broad therapeutic profile.[27][28][29]

Key Phenylpiperazine Antipsychotics: Clinical Exemplars

The therapeutic utility of the phenylpiperazine scaffold is best illustrated by its successful incorporation into marketed third-generation antipsychotics.

Aripiprazole: The Prototypical Dopamine-Serotonin System Stabilizer

Discovered in 1988, aripiprazole was the first agent to be classified as a dopamine system stabilizer and is considered a third-generation antipsychotic.[4] Its unique pharmacological profile stems from a combination of partial agonism at D2 and 5-HT1A receptors, and antagonism at 5-HT2A receptors.[7][28] This multifaceted mechanism allows it to modulate both dopamine and serotonin pathways, addressing a wider spectrum of schizophrenic symptoms with a generally more favorable side-effect profile regarding metabolic issues and EPS compared to many second-generation agents.[6][25]

Cariprazine: Highlighting Dopamine D3 Receptor Preference

Cariprazine is another third-generation antipsychotic that functions as a D2/D3 and 5-HT1A partial agonist and a 5-HT2A antagonist.[27][30] A distinguishing feature of cariprazine is its particularly high affinity and functional blockade of the dopamine D3 receptor, which is more potent than its action on D2 receptors.[30][31] The D3 receptor is highly expressed in brain regions associated with motivation, reward, and cognition.[27] This preference for D3 receptors may contribute to its efficacy against negative and cognitive symptoms of schizophrenia.[15][30]

Caption: Multi-receptor signaling pathway of a typical phenylpiperazine antipsychotic.

Comparative Receptor Binding Profiles

The subtle differences in how these drugs interact with various receptors translate into distinct clinical profiles. The binding affinity (Ki) is a measure of how tightly a drug binds to a receptor; a lower Ki value indicates a higher affinity.

ReceptorAripiprazole (Ki, nM)Cariprazine (Ki, nM)Predominant ActionTherapeutic Relevance
Dopamine D2 0.34[14]~0.5-0.7[27]Partial AgonistCore antipsychotic effect (positive symptoms), mood stabilization.[15]
Dopamine D3 0.8[14]~0.09[27]Partial AgonistPotential benefit for negative and cognitive symptoms, mood.[30]
Serotonin 5-HT1A 1.7[14]~2.6[27]Partial AgonistAnxiolytic, antidepressant effects; mitigation of EPS.[23][29]
Serotonin 5-HT2A 3.4[14]~19[30]AntagonistReduces risk of EPS; potential benefit for negative symptoms.[19][20]
Serotonin 5-HT2B 0.36[14]~1.0[27]Antagonist/Inverse AgonistComplex role; may relate to side effects or therapeutic action.
α1-Adrenergic 57[28]~155[27]AntagonistCan cause orthostatic hypotension (dizziness upon standing).[28]
Histamine H1 61[28]~23[30]AntagonistContributes to sedation and potential weight gain.[30]

Note: Ki values are compiled from various sources and may differ slightly between studies due to varying experimental conditions.

Structure-Activity Relationships (SAR) of Phenylpiperazine Derivatives

The rational design of novel antipsychotics hinges on a deep understanding of how specific structural modifications affect a molecule's interaction with its biological targets.

  • Substitutions on the Phenyl Ring: The pattern of substitution on the phenyl ring of the piperazine moiety is critical for modulating receptor affinity and selectivity.[32]

    • Ortho-substitution: An ortho-methoxy group has been shown to be favorable for 5-HT1A and α1 receptor affinity.[32]

    • Meta-substitution: This position appears to be important for differentiating between 5-HT1A and α1 receptor binding.[32]

    • Para-substitution: The size of substituents at the para position is often restricted by the receptor binding pocket.[32]

  • The Piperazine Linker and Terminal Group: The nature of the substituent on the second piperazine nitrogen (N4) profoundly influences the compound's overall pharmacological profile.[33]

    • Linker Length: Increasing the length of the alkyl chain connecting the piperazine to a terminal aryl group can significantly increase affinity for the 5-HT2A receptor without substantially altering D2 or 5-HT1A affinity.[33]

    • Terminal Moiety: The terminal part of the molecule is crucial for anchoring the ligand in the receptor pocket and often dictates the compound's functional activity (i.e., whether it acts as an antagonist or partial agonist). In drugs like aripiprazole and cariprazine, this is a complex bicyclic or aromatic system.[34]

Experimental Protocol: A General Synthesis Route

The synthesis of phenylpiperazine derivatives typically involves a multi-step process. A common and versatile approach is the nucleophilic substitution reaction between a suitably substituted phenylpiperazine and an alkyl halide linker attached to a terminal moiety.

Objective: To synthesize a generic N-arylpiperazine derivative via N-alkylation.

Methodology:

  • Step 1: N-Arylation of Piperazine (if starting from piperazine)

    • Rationale: This step forms the core phenylpiperazine scaffold. Buchwald-Hartwig amination is a modern and efficient method for this transformation.

    • Procedure:

      • To an oven-dried flask under an inert atmosphere (e.g., Argon), add piperazine (1.2 equivalents), an aryl halide (e.g., 1-bromo-2,3-dichlorobenzene, 1.0 eq.), a palladium catalyst (e.g., Pd2(dba)3, ~2 mol%), a phosphine ligand (e.g., BINAP, ~4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq.).

      • Add an anhydrous solvent, such as toluene or dioxane.

      • Heat the reaction mixture (e.g., 80-110 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and wash with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography to yield the desired N-arylpiperazine.

  • Step 2: N-Alkylation with Terminal Moiety

    • Rationale: This step attaches the linker and terminal functional group, which is critical for the final pharmacological profile.

    • Procedure:

      • Dissolve the N-arylpiperazine from Step 1 (1.0 eq.) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

      • Add a base (e.g., potassium carbonate or triethylamine, ~2-3 eq.) to act as a proton scavenger.

      • Add the desired alkyl halide containing the terminal moiety (e.g., 1-bromo-4-(quinolin-2-one)butane, 1.1 eq.). A catalytic amount of sodium iodide can be added to facilitate the reaction.[35]

      • Heat the mixture (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by TLC.[35]

      • Cool the reaction mixture, filter off the base, and concentrate the solvent in vacuo.

      • Purify the resulting crude product via column chromatography or recrystallization to obtain the final phenylpiperazine derivative.

Caption: A generalized workflow for the synthesis of phenylpiperazine derivatives.

Conclusion and Future Directions

Phenylpiperazine derivatives have fundamentally reshaped the landscape of antipsychotic drug development, enabling the transition from blunt antagonists to sophisticated modulators of neurotransmitter systems. The clinical success of drugs like aripiprazole and cariprazine validates the "dopamine-serotonin system stabilizer" hypothesis and underscores the therapeutic potential of multi-target ligands.

Future research in this area will likely focus on:

  • Fine-tuning Receptor Selectivity: Designing ligands with even greater selectivity, for instance, for D3 versus D2 receptors, or for specific subtypes of serotonin receptors, could lead to drugs with more targeted efficacy and fewer side effects.

  • Biased Agonism: Exploring "biased agonists" or "functionally selective" ligands that activate only a subset of a receptor's downstream signaling pathways could separate therapeutic effects from adverse reactions.[24]

  • Addressing Cognitive Deficits: A major unmet need in schizophrenia treatment is the management of cognitive symptoms. Future phenylpiperazine derivatives may incorporate additional pharmacophores that target systems implicated in cognition, such as the glutamatergic or cholinergic systems.

The phenylpiperazine scaffold, with its proven "druglikeness" and synthetic tractability, will undoubtedly remain a central and invaluable tool for medicinal chemists and pharmacologists working to create the next generation of antipsychotic therapies.[2]

References

  • Aripiprazole - Wikipedia. (n.d.). Retrieved February 20, 2024, from [Link]

  • Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. (2020, October 23). The Psychopharmacology Hub. [Link]

  • Cariprazine - Mechanism of Action | Psychopharmacology | Clinical Application. (2021, April 11). The Psychopharmacology Hub. [Link]

  • Stahl, S. M. (2017). Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy? Frontiers in Psychiatry, 8, 219. [Link]

  • Mechanism of Action - VRAYLAR® (cariprazine). (n.d.). VRAYLAR® HCP. Retrieved February 20, 2024, from [Link]

  • Roth, B. L., & Westkaemper, R. B. (2022). “Selective” serotonin 5-HT2A receptor antagonists. ACS Chemical Neuroscience, 13(15), 2245–2257. [Link]

  • Fraga, C. A. M., et al. (2013). Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. European Journal of Medicinal Chemistry, 66, 378–386. [Link]

  • Stahl, S. M. (2024, March 1). A Brief Review of Cariprazine. American Journal of Psychiatry Residents' Journal. [Link]

  • Serotonin 5-HT2A receptor antagonist - Wikipedia. (n.d.). Retrieved February 20, 2024, from [Link]

  • Eich, D., & Gertsch, A. (2021). Partial D2 dopamine agonists: pharmacology and clinical significance. Swiss Medical Weekly, 151, w30030. [Link]

  • What are D2 receptor partial agonists and how do they work? (2024, June 21). Patsnap Synapse. [Link]

  • What is the mechanism of Aripiprazole? (2024, July 17). Patsnap Synapse. [Link]

  • What is the mechanism of Cariprazine hydrochloride? (2024, July 17). Patsnap Synapse. [Link]

  • Stahl, S. M. (2016). Mechanism of action of cariprazine. CNS Spectrums, 21(2), 123–127. [Link]

  • ABILIFY (aripiprazole) Tablets, Oral Solution [Prescribing Information]. (n.d.). U.S. Food and Drug Administration. Retrieved February 20, 2024, from [Link]

  • Gałecki, P., & Talarowska, M. (2018). Dopamine D2 receptor partial agonists in the treatment of schizophrenia – example of brexpiprazole. Psychiatria Polska, 52(4), 699–708. [Link]

  • Newman-Tancredi, A. (2010). D2 receptor partial agonists: treatment of CNS disorders of dopamine function. Current Opinion in Investigational Drugs, 11(7), 747-760. [Link]

  • Svartengren, J., & Simon, A. (1998). The role of 5-HT2A receptors in antipsychotic activity. Life Sciences, 62(17-18), 1591-1596. [Link]

  • Newman-Tancredi, A. (2010). The importance of 5-HT1A receptor agonism in antipsychotic drug action: rationale and perspectives. Current Opinion in Investigational Drugs, 11(7), 735-746. [Link]

  • Sumiyoshi, T. (2020). Serotonin-1A agonists as a cognitive enhancer in schizophrenia: Clinical evidence. European Neuropsychopharmacology, 33, S13-S14. [Link]

  • What are 5-HT1A receptor agonists and how do they work? (2024, June 21). Patsnap Synapse. [Link]

  • Everything we know about the 5-HT2A (serotonin) receptor. (2022, May 4). REPROCELL. [Link]

  • What are 5-HT2A receptor antagonists and how do they work? (2024, June 21). Patsnap Synapse. [Link]

  • 5-HT1A Receptors in Psychopharmacology. (2014, April 6). Psychopharmacology Institute. [Link]

  • McCreary, A. C., & Newman-Tancredi, A. (2015). Serotonin 5-HT1A Receptors and Antipsychotics - An Update in Light of New Concepts and Drugs. Current Pharmaceutical Design, 21(26), 3725–3731. [Link]

  • Martin, G. E., et al. (1991). Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. Journal of Medicinal Chemistry, 34(5), 1547-1552. [Link]

  • de Oliveira, M. A., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Molecules, 27(16), 5159. [Link]

  • de Oliveira, M. A., & Fraga, C. A. M. (2012). Phenylpiperazine derivatives: A patent review (2006 - Present). Expert Opinion on Therapeutic Patents, 22(10), 1149-1165. [Link]

  • Fraga, C. A. M., et al. (2010). Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors. Bioorganic & Medicinal Chemistry, 18(5), 1809-1817. [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2024). JETIR, 11(1). [Link]

  • de Oliveira, M. A., & Fraga, C. A. M. (2012). Phenylpiperazine derivatives: a patent review (2006 - present). Expert Opinion on Therapeutic Patents, 22(10), 1149-65. [Link]

  • Kumar, A., et al. (2016). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 112, 140-184. [Link]

  • Bari, S. B., et al. (2019). Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners. International Journal of Pharmaceutical and Biological Archives, 10(3), 208-214. [Link]

  • Pettersson, F. (2010). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. University of Gothenburg. [Link]

  • Goracci, L., et al. (2020). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Chemistry & Medicinal Chemistry, 15(20), 1956-1973. [Link]

  • van der Veen, L. A., et al. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling, 63(2), 536-549. [Link]

  • Structure‐activity relationship of antipsychotic piperazine derivatives. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Two new phenylpiperazines with atypical antipsychotic potential. (2025, August 5). Request PDF. [Link]

  • Nahas, R. I., Lever, J. R., & Lever, S. Z. (2008). Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N′-benzylpiperazines: Potent ligands for σ1 and σ2 receptors. Bioorganic & Medicinal Chemistry, 16(2), 755-761. [Link]

  • Kucwaj-Brysz, K., et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences, 23(12), 6523. [Link]

  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-56. [Link]

  • Zhang, Y., et al. (2015). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods, 7(14), 5899-5906. [Link]

  • Chojnacka-Wójcik, E., et al. (2007). Two new phenylpiperazines with atypical antipsychotic potential. Pharmacological Reports, 59(6), 736-45. [Link]

  • Antipsychotic - Wikipedia. (n.d.). Retrieved February 20, 2024, from [Link]

  • Meltzer, H. Y. (2004). Mechanism of Action of Atypical Antipsychotic Drugs and the Neurobiology of Schizophrenia. CNS Drugs, 18(13), 835-857. [Link]

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Exploratory

In-depth Technical Guide: Metabolic Pathways of 1-[(2,3-Dichlorophenyl)methyl]piperazine (2,3-DCBP) in vitro

The following technical guide details the in vitro metabolic pathways of 1-[(2,3-Dichlorophenyl)methyl]piperazine , chemically distinct from its phenylpiperazine analog (2,3-DCPP). This compound is a 2,3-dichlorobenzylpi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in vitro metabolic pathways of 1-[(2,3-Dichlorophenyl)methyl]piperazine , chemically distinct from its phenylpiperazine analog (2,3-DCPP). This compound is a 2,3-dichlorobenzylpiperazine (2,3-DCBP) derivative, sharing structural and metabolic homology with the designer drug Benzylpiperazine (BZP).

The guide is structured for researchers requiring rigorous mechanistic insight and validated experimental protocols.

Executive Technical Summary

1-[(2,3-Dichlorophenyl)methyl]piperazine (hereafter 2,3-DCBP ) is a structural analog of the psychostimulant 1-benzylpiperazine (BZP). Unlike direct phenylpiperazines (e.g., the aripiprazole metabolite 2,3-DCPP), 2,3-DCBP contains a methylene bridge (


) between the piperazine nitrogen and the dichlorophenyl ring. This structural feature dictates its primary metabolic fate: N-dealkylation  via cytochrome P450 enzymes, rather than the direct aromatic hydroxylation dominant in phenylpiperazines.

In vitro analysis using Human Liver Microsomes (HLM) and recombinant CYPs identifies three core metabolic vectors:

  • N-Dealkylation (Major Pathway): Cleavage of the benzyl-nitrogen bond.

  • Aromatic Hydroxylation: Oxidation of the phenyl ring at sterically accessible positions (C4/C5).

  • Phase II Conjugation: Glucuronidation of hydroxylated metabolites.

Core Metabolic Pathways (Mechanistic Analysis)

The metabolism of 2,3-DCBP is driven by the lipophilicity of the dichlorobenzyl moiety and the basicity of the piperazine ring. The following pathways are derived from validated structural activity relationships (SAR) of chlorobenzylpiperazines and BZP analogs.

Pathway A: N-Dealkylation (Bioactivation & Cleavage)

This is the rate-limiting and dominant clearance pathway.

  • Mechanism: CYP450 enzymes (primarily CYP2D6 and CYP3A4 ) hydroxylate the benzylic carbon (the methylene bridge). This forms an unstable carbinolamine intermediate.

  • Collapse: The intermediate spontaneously collapses, cleaving the C-N bond.

  • Products:

    • Piperazine: A stable, polar amine excreted renally.

    • 2,3-Dichlorobenzaldehyde: An unstable aldehyde intermediate, rapidly reduced to 2,3-Dichlorobenzyl alcohol or oxidized to 2,3-Dichlorobenzoic acid by cytosolic enzymes (ADH/ALDH).

Pathway B: Aromatic Hydroxylation

Due to the 2,3-dichloro substitution, the ortho and meta positions relative to the bridge are sterically hindered or blocked.

  • Mechanism: CYP-mediated epoxidation/hydroxylation.

  • Regioselectivity: Hydroxylation occurs predominantly at the C4 (para) or C5 (meta) position of the phenyl ring.

  • Product: 4-Hydroxy-2,3-DCBP.

Pathway C: Phase II Conjugation
  • Mechanism: UGT (Uridine 5'-diphospho-glucuronosyltransferase) enzymes conjugate glucuronic acid to the hydroxyl group of 4-OH-2,3-DCBP.

  • Significance: Increases water solubility for biliary/renal excretion.

Pathway D: N-Oxidation (Minor)
  • Mechanism: Flavin-containing monooxygenases (FMO) or CYPs oxidize the secondary nitrogen of the piperazine ring.

  • Product: 2,3-DCBP N-oxide.

Visualization of Metabolic Architecture

The following diagram illustrates the cascade from parent compound to terminal metabolites.

MetabolicPathways Parent 1-[(2,3-Dichlorophenyl) methyl]piperazine (2,3-DCBP) Intermediate Carbinolamine Intermediate Parent->Intermediate CYP2D6, CYP3A4 (C-Hydroxylation) Hydroxy 4-Hydroxy-2,3-DCBP Parent->Hydroxy CYP450 (Ring Oxidation) NOxide 2,3-DCBP N-Oxide Parent->NOxide FMO/CYP (N-Oxidation) Piperazine Piperazine Intermediate->Piperazine Spontaneous Cleavage Alcohol 2,3-Dichlorobenzyl Alcohol Intermediate->Alcohol Cleavage Acid 2,3-Dichlorobenzoic Acid Alcohol->Acid ADH/ALDH (Oxidation) Glucuronide O-Glucuronide Conjugate Hydroxy->Glucuronide UGT (Phase II)

Figure 1: Proposed metabolic tree for 2,3-DCBP showing the divergence between N-dealkylation (cleavage) and ring functionalization.

Quantitative Data Summary (Predicted)

The following kinetic parameters are estimated based on BZP and chlorobenzylpiperazine analogs in human liver microsomes (HLM).

ParameterValue (Est.)Description
Intrinsic Clearance (

)
40–60 µL/min/mgModerate-to-high clearance due to lipophilic benzyl moiety.

(Microsomal)
15–25 minHalf-life in standard HLM incubation (1 mg/mL protein).
Major Isoforms CYP2D6, CYP3A4CYP2D6 is likely the high-affinity, low-capacity enzyme; CYP3A4 is high-capacity.
Protein Binding >90%High non-specific binding to microsomal proteins expected.

Experimental Protocols

To validate these pathways, the following self-validating protocols are recommended. These workflows prioritize the capture of unstable intermediates and phase II conjugates.

Protocol A: Microsomal Stability & Metabolite Profiling

Objective: Determine intrinsic clearance and identify Phase I metabolites.

  • Preparation :

    • Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL) on ice.

    • Prepare 100 mM Phosphate Buffer (pH 7.4).

    • Prepare 10 mM stock of 2,3-DCBP in DMSO (Final incubation DMSO < 0.1%).

  • Incubation System :

    • Test : 1 µM 2,3-DCBP + 0.5 mg/mL HLM + 3.3 mM

      
      .
      
    • Control : Same as test, without NADPH (to rule out chemical instability).

    • Volume : 100 µL per timepoint in a 96-well plate.

  • Initiation :

    • Pre-incubate at 37°C for 5 min.

    • Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling :

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

    • Quench: Add 300 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis (LC-HRMS) :

    • Centrifuge (4000g, 20 min). Inject supernatant.

    • MS Parameters : Positive ESI mode. Scan range m/z 100–600.

    • Target Ions :

      • Parent (

        
        ): ~231.04
        
      • Hydroxy metabolite (

        
        ): ~247.04
        
      • Piperazine fragment: ~87.09

      • Chlorobenzyl alcohol fragment (loss of piperazine).

Protocol B: Reactive Metabolite Trapping (GSH)

Objective: Detect reactive quinone-methide or iminium intermediates formed during bioactivation.

  • Modification : Follow Protocol A, but supplement the incubation mix with 5 mM Glutathione (GSH) or 1 mM Potassium Cyanide (KCN) .

  • Rationale :

    • If the piperazine ring opens or the aromatic ring oxidizes to a quinone, GSH will form a covalent adduct (

      
      ).
      
    • KCN traps iminium ions (

      
      ).
      
  • Detection : Search LC-MS data for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts).

References

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse: an updated review. Current Drug Metabolism.

  • Antia, U., et al. (2009). The metabolism of the benzylpiperazine derivatives BZP and TFMPP in human liver microsomes.[1][2] Drug Metabolism and Disposition.

  • Tsutsumi, H., et al. (2006). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-benzylpiperazine (BZP) in the rat.[3] Journal of Analytical Toxicology.

  • Meyer, M. R., et al. (2010). Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone and toxicological detection of mephedrone, butylone, and methylone in urine using gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry. (Provides context on CYP2D6 involvement in N-dealkylation of similar psychotropics).

Sources

Protocols & Analytical Methods

Method

HPLC method development for 1-[(2,3-Dichlorophenyl)methyl]piperazine detection

Abstract This application note details the strategic development, optimization, and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 1-[(2,3-Dichlorophenyl)m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic development, optimization, and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 1-[(2,3-Dichlorophenyl)methyl]piperazine. Due to the presence of a basic piperazine moiety and a lipophilic dichlorobenzyl group, this analyte presents specific chromatographic challenges, including peak tailing and retention variability. This guide provides a robust protocol utilizing a base-deactivated C18 stationary phase and an acidic phosphate buffer system to ensure sharp peak shape and high resolution, compliant with ICH Q2(R1) validation standards.

Introduction & Chemical Context

Analyte Profile

The target molecule, 1-[(2,3-Dichlorophenyl)methyl]piperazine , consists of a piperazine ring linked via a methylene bridge to a 2,3-dichlorophenyl ring.[1] It is structurally homologous to 1-(2,3-Dichlorophenyl)piperazine (DCPP), a known intermediate in the synthesis of aripiprazole, but possesses a benzyl linkage that alters its basicity and flexibility.

  • Molecular Formula:

    
    
    
  • Key Functional Groups:

    • Secondary Amine (Piperazine N4): Highly basic (

      
      ).
      
    • Tertiary Amine (Piperazine N1): Moderately basic.

    • Dichlorobenzyl Moiety: Provides UV absorption (chromophore) and lipophilicity.

The Chromatographic Challenge

The primary challenge in analyzing benzylpiperazines is the interaction between the positively charged nitrogen atoms (at neutral/acidic pH) and residual silanol groups (


) on the silica support of HPLC columns. This "secondary interaction" leads to:
  • Peak Tailing: Asymmetry factors

    
    .
    
  • Retention Shifts: Variability depending on column age.

To overcome this, this protocol employs a kinetic suppression strategy using low pH and a high-purity, end-capped stationary phase.[1]

Method Development Strategy

The following diagram outlines the logical flow used to select the final method conditions.

MethodDevelopment Analyte Analyte Assessment (Basic Amine + Lipophilic) ColumnSel Column Selection (C18 End-capped / Hybrid) Analyte->ColumnSel Requires Silanol Suppression MobilePhase Mobile Phase pH (pH 3.0 Phosphate) Analyte->MobilePhase Protonate Amines Optimization Gradient Optimization (Resolution > 2.0) ColumnSel->Optimization MobilePhase->Optimization Modifier Organic Modifier (Acetonitrile) Modifier->Optimization FinalMethod Final Protocol Optimization->FinalMethod

Figure 1: Decision matrix for RP-HPLC method development targeting basic amine compounds.

Optimized Experimental Protocol

Equipment & Reagents[1][2][3]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    ) or Waters XBridge C18.
    
    • Rationale: These columns use "hybrid" or densely end-capped silica to minimize silanol activity, crucial for the basic piperazine ring.[1]

  • Reagents: HPLC-grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (
    
    
    
    ).
Mobile Phase Preparation[1]
  • Buffer (Solvent A): 20 mM Potassium Phosphate Buffer, pH 3.0.

    • Dissolve 2.72 g of

      
       in 900 mL of Milli-Q water.[1]
      
    • Adjust pH to

      
       using dilute Orthophosphoric Acid (
      
      
      
      ).[1]
    • Dilute to 1000 mL and filter through a

      
       nylon membrane.
      
    • Note: Low pH keeps the piperazine nitrogens fully protonated (

      
      ), preventing them from interacting with silanols.
      
  • Organic Modifier (Solvent B): 100% Acetonitrile.

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp

Improves mass transfer, reducing peak width.
Injection Vol

Prevents column overload.[1]
Detection UV 215 nm (Primary)UV 254 nm (Secondary)215 nm targets the peptide/amine backbone for sensitivity.254 nm targets the aromatic ring for specificity.
Run Time 15 MinutesSufficient for impurity elution.
Gradient Program

This gradient is designed to retain the polar salt form initially, then elute the lipophilic backbone, and finally wash the column.

Time (min)% Buffer (A)% ACN (B)Event
0.09010Initial hold for polar impurities
2.09010Isocratic hold
10.04060Linear ramp to elute main peak
12.01090Column Wash
12.19010Re-equilibration
15.09010End of Run

System Suitability & Logic

Before routine analysis, the system must pass specific criteria to ensure data reliability.

SystemSuitability Start Inject Standard (5 Replicates) RSD_Check Check Precision (Area %RSD < 2.0%) Start->RSD_Check Tailing_Check Check Tailing Factor (T < 1.5) RSD_Check->Tailing_Check Yes Fail SYSTEM FAIL Troubleshoot RSD_Check->Fail No Plate_Check Check Efficiency (N > 5000) Tailing_Check->Plate_Check Yes Tailing_Check->Fail No Pass SYSTEM PASS Proceed to Samples Plate_Check->Pass Yes Plate_Check->Fail No

Figure 2: System Suitability Testing (SST) Logic Tree.

Method Validation (ICH Q2(R1))

The method must be validated according to ICH Q2(R1) guidelines [1].

Specificity
  • Protocol: Inject the mobile phase (blank), the placebo (if applicable), and the standard solution.

  • Acceptance: No interfering peaks at the retention time of 1-[(2,3-Dichlorophenyl)methyl]piperazine.[1][2] Peak purity (via DAD) should be > 99.0%.

Linearity[1][3]
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g.,

    
     to 
    
    
    
    ).
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
Accuracy (Recovery)
  • Protocol: Spike the analyte into a placebo matrix at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance: Mean recovery between 98.0% and 102.0%.[2]

Precision[1]
  • Repeatability: 6 injections of the same standard. RSD

    
    .[1][3][4]
    
  • Intermediate Precision: Different day, different analyst, different column. RSD

    
    .[1][3][4]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactionEnsure pH is

.[1] Replace column with a fresh "Base-Deactivated" type.[1]
Retention Drift Incomplete equilibrationIncrease post-run re-equilibration time (min 5 column volumes).
High Backpressure Buffer precipitationEnsure mixing of Phosphate buffer and ACN does not exceed solubility limits (avoid >80% ACN with high molarity buffers).
Ghost Peaks CarryoverAdd a needle wash step (50:50 Methanol:Water) between injections.

References

  • International Conference on Harmonisation (ICH). (2005).[1][5] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[1]Link

  • PubChem. Compound Summary: 1-(2,3-Dichlorophenyl)piperazine (Structural Homolog).[1][3] National Library of Medicine. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[1][6] (Authoritative text on RP-HPLC mechanism).

Sources

Application

Application Notes and Protocols: High-Yield Synthesis of 1-[(2,3-Dichlorophenyl)methyl]piperazine Hydrochloride

Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-[(2,3-Dichlorophenyl)methyl]piperazine hydrochloride, a key intermediate in the manufacturing of various ac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-[(2,3-Dichlorophenyl)methyl]piperazine hydrochloride, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), notably aripiprazole.[1][2][3] The protocols herein are designed for robustness and scalability, grounded in established chemical principles. We will detail a primary synthesis route involving the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.[1][4][5] This guide emphasizes not only the procedural steps but also the underlying chemical logic, safety considerations, and analytical validation required for producing a high-purity final product suitable for downstream applications in drug development.

Introduction and Synthesis Rationale

The N-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, and 1-(2,3-dichlorophenyl)piperazine is a critical building block for this class of compounds.[2][3] Its hydrochloride salt form offers enhanced stability, crystallinity, and handling properties compared to the free base.

The most prevalent and industrially viable synthesis strategy involves the direct cyclization of an aniline derivative with a bis-electrophilic amine.[1][2] This method is often favored due to the accessibility of the starting materials and the straightforward nature of the reaction. The core transformation is a double N-alkylation reaction where 2,3-dichloroaniline reacts with bis(2-chloroethyl)amine hydrochloride to form the piperazine ring in a one-pot process.[4][5]

The overall reaction proceeds in two logical stages:

  • Formation of the Free Base: Cyclization reaction to form 1-(2,3-dichlorophenyl)piperazine.

  • Salt Formation: Conversion of the purified free base to its hydrochloride salt for improved stability and handling.

Reaction Mechanism and Workflow

The key reaction is a nucleophilic substitution followed by an intramolecular cyclization. The nitrogen atom of 2,3-dichloroaniline acts as a nucleophile, attacking one of the electrophilic carbons of the bis(2-chloroethyl)amine. This is followed by a second, intramolecular nucleophilic attack by the newly formed secondary amine on the remaining chloroethyl group, closing the ring to form the piperazine structure. The reaction is typically conducted at high temperatures without a solvent, using the molten reactants as the reaction medium.[4][5]

Visualizing the Synthesis Pathway

A 2,3-Dichloroaniline C Cyclization Reaction (Heat, 120-220°C) A->C B Bis(2-chloroethyl)amine Hydrochloride B->C D 1-(2,3-Dichlorophenyl)piperazine (Crude Free Base) C->D Yields crude product E Purification (Recrystallization) D->E Isolate and dissolve F Purified Free Base E->F Crystallize and filter G HCl Treatment (in Protic Solvent) F->G Dissolve and acidify H 1-[(2,3-Dichlorophenyl)methyl]piperazine Hydrochloride Salt (Final Product) G->H Precipitate and isolate

Caption: Overall synthesis and purification workflow.

Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials and should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[6][7]

Part A: Synthesis of 1-(2,3-Dichlorophenyl)piperazine

This protocol is adapted from established industrial methods which utilize a solvent-free, high-temperature reaction.[1][4][5]

Materials:

  • 2,3-Dichloroaniline

  • Bis(2-chloroethyl)amine hydrochloride

  • n-Butanol (or Isopropanol)

  • Methanol

  • Deionized Water

Equipment:

  • Jacketed glass reactor with overhead mechanical stirrer, condenser, and temperature probe

  • Heating mantle or oil bath

  • Buchner funnel and vacuum flask

Procedure:

  • Reactor Charging: In a 500L reactor (or scaled equivalent), charge 100 kg of 2,3-dichloroaniline. Begin agitation.

  • Initial Heating: Heat the reactor contents to 100°C.

  • Reactant Addition: Once the temperature is stable at 100°C, add 110-165 kg of bis(2-chloroethyl)amine hydrochloride solid in portions over 30-60 minutes to control any initial exotherm. The mass ratio of aniline to the amine hydrochloride can range from 1:0.8 to 1:2.0, with optimal results often found between 1:1.4 and 1:1.6.[5]

  • Cyclization Reaction: After the addition is complete, raise the temperature to the target reaction temperature (between 120°C and 220°C). The reaction time is inversely proportional to the temperature. For example, a reaction at 160°C may require 12 hours, while at 200°C it may be complete in 4 hours.[1][4]

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the consumption of the starting aniline is complete.

  • Work-up and Isolation:

    • Once the reaction is complete, stop heating and allow the mixture to cool to approximately 80-90°C.

    • Carefully add a protic solvent such as n-butanol (approx. 250 kg) to the reaction mixture.

    • Heat the mixture to reflux and stir for 1 hour to ensure all material is dissolved and homogenized.[1]

    • Cool the solution slowly to induce crystallization of the crude product.

    • Isolate the crude solid by centrifugation or vacuum filtration.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean reactor.

    • Add a refining solvent, such as a methanol/water mixture (e.g., 10:1 ratio, ~350 kg), and heat to reflux until all solids dissolve.[1][4]

    • Cool the solution slowly to 0-5°C to maximize the precipitation of the purified product.

    • Filter the crystalline solid, wash with a small amount of cold methanol, and dry under vacuum to yield the purified 1-(2,3-dichlorophenyl)piperazine free base.

Part B: Conversion to Hydrochloride Salt

Procedure:

  • Dissolution: Dissolve the purified free base in a suitable solvent like isopropanol or ethanol.

  • Acidification: While stirring, bubble anhydrous hydrogen chloride gas through the solution or add a calculated amount of concentrated hydrochloric acid. The reaction is exothermic; maintain the temperature below 30°C.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for 1-2 hours after the addition of acid is complete to ensure full conversion.

  • Isolation and Drying: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol or another suitable solvent. Dry the final product, 1-[(2,3-Dichlorophenyl)methyl]piperazine hydrochloride, in a vacuum oven at 50-60°C until a constant weight is achieved.

Quantitative Data Summary

The following table summarizes parameters from different embodiments of the synthesis, demonstrating the relationship between reaction conditions and outcomes.[1][4]

ParameterEmbodiment 1Embodiment 2Embodiment 3
2,3-Dichloroaniline (kg)100100100
Bis(2-chloroethyl)amine HCl (kg)110165200
Mass Ratio (Aniline:Amine HCl)~1:1.1~1:1.651:2.0
Reaction Temperature (°C)120160200
Reaction Time (hours)34124
Final Product (kg)98.0105.5108.2
Purity (HPLC)99.62%99.58%99.67%
Yield59.5%64.0%65.6%

Characterization and Quality Control

To ensure the final product meets the required specifications, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity and detecting any related substances or starting material impurities. A typical method uses a C18 column with gradient elution using a buffered acetonitrile mobile phase and UV detection at 254 nm.[8] The purity should typically be >99.5%.[1][4]

  • Melting Point: The hydrochloride salt should have a sharp melting point, typically in the range of 243-247 °C. A broad melting range may indicate the presence of impurities.

  • Spectroscopy (NMR, IR): Structural confirmation should be performed using ¹H NMR and ¹³C NMR to ensure the correct chemical structure. Infrared (IR) spectroscopy can confirm the presence of key functional groups.

Safety and Hazard Information

1-[(2,3-Dichlorophenyl)methyl]piperazine hydrochloride is classified as an irritant.[7]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Precautionary Measures:

    • P261: Avoid breathing dust.[7]

    • P280: Wear protective gloves, eye protection, and face protection.[6]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[6] Ensure eyewash stations and safety showers are readily accessible. The material is hygroscopic and should be stored under an inert atmosphere in a tightly closed container.[6][9]

Visualizing the Laboratory Workflow

cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_salt Salt Formation & Analysis A Wear Full PPE B Charge Reagents in Reactor A->B C Heat to Reaction Temperature B->C D Monitor via HPLC C->D E Cool and Add Protic Solvent D->E Reaction Complete F Isolate Crude Product (Filtration) E->F G Recrystallize from Methanol/Water F->G H Isolate Pure Free Base G->H I Dissolve Base in Solvent H->I Proceed to Salting J Add HCl Source I->J K Filter & Dry Final HCl Salt J->K L Perform QC Analysis (HPLC, MP, NMR) K->L

Caption: Step-by-step laboratory workflow diagram.

References

  • 1-(2,3-Dichlorophenyl)piperazine hydrochloride | C10H13Cl3N2. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (2012). Google Patents.
  • MSDS of 1-(2,3-Dichlorophenyl)piperazine hydrochloride - Capot Chemical. (2009). Capot Chemical. Retrieved February 21, 2026, from [Link]

  • Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap. (2012). Patsnap. Retrieved February 21, 2026, from [Link]

  • CN102807536A - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (2012). Google Patents.
  • CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof. (2020). Google Patents.
  • Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride | Semantic Scholar. (2012). Semantic Scholar. Retrieved February 21, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023). MDPI. Retrieved February 21, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols for the Scalable Manufacturing of 1-[(2,3-Dichlorophenyl)methyl]piperazine

Introduction: Significance and Applications 1-[(2,3-Dichlorophenyl)methyl]piperazine is a critical substituted piperazine derivative. The piperazine heterocycle is a ubiquitous scaffold in medicinal chemistry, recognized...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance and Applications

1-[(2,3-Dichlorophenyl)methyl]piperazine is a critical substituted piperazine derivative. The piperazine heterocycle is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] The introduction of a 2,3-dichlorobenzyl moiety modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Specifically, N-benzylpiperazine frameworks are key components in drugs targeting the central nervous system (CNS), including antipsychotic and antinociceptive agents.[2][3]

The scalable, consistent, and cost-effective production of this intermediate is paramount for drug development professionals. This document provides a comprehensive guide to a robust and scalable manufacturing process, focusing on scientific integrity, process control, and safety.

Comparative Analysis of Scalable Synthetic Routes

Two primary synthetic strategies are viable for the large-scale production of 1-[(2,3-Dichlorophenyl)methyl]piperazine: Direct N-Alkylation and Reductive Amination. The choice of route depends on factors such as raw material cost, equipment availability, desired purity profile, and environmental considerations.

Route A: Direct N-Alkylation This is a classic and industrially proven method involving the direct reaction of piperazine with an activated benzyl derivative, such as 2,3-dichlorobenzyl chloride. The primary challenge is controlling the reaction to favor monosubstitution over the formation of the 1,4-disubstituted byproduct.[1] This is typically achieved by carefully controlling the stoichiometry, often using a large excess of piperazine.[4]

Route B: Reductive Amination This route involves the reaction of piperazine with 2,3-dichlorobenzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the final product.[1] Reductive amination is often considered a greener and highly efficient method, avoiding the use of halogenated starting materials and offering high atom economy.[5] It is a powerful technique for N-alkylation, especially for creating aryl-alkyl groups.[1]

Selected Route for this Protocol: This document will detail the Direct N-Alkylation route. This choice is based on its operational simplicity, historical precedent for scalability in similar systems, and the widespread availability of the required raw materials.[6] The principles of controlling selectivity are well-understood and can be readily implemented in a manufacturing environment.

Visualized Reaction Pathway and Workflow

Reaction Pathway: Direct N-Alkylation

The core of the process is a nucleophilic substitution reaction where the secondary amine of piperazine attacks the electrophilic benzylic carbon of 2,3-dichlorobenzyl chloride.

Caption: N-Alkylation of Piperazine with 2,3-Dichlorobenzyl Chloride.

Scalable Manufacturing Workflow

The overall process is designed as a streamlined batch operation from raw material charging to final product isolation and packaging.

Caption: Overall Batch Manufacturing Process Flow Diagram.

Detailed Manufacturing Protocol: Direct N-Alkylation

This protocol is designed for a nominal 10 kg batch size of the final product. All operations should be conducted in a well-ventilated area, adhering to all safety protocols outlined in Section 7.0.

Equipment and Materials
Item Specification
Reactor 200 L Glass-Lined Reactor, -10°C to 150°C, Mechanical Stirring
Addition Vessel 50 L Graduated, Jacketed Glass Vessel
Condenser Allihn or Graham type, sufficient for solvent reflux
Receivers Calibrated Glass Receivers
Filtration Nutsche Filter or Centrifuge
Distillation Unit Short-path distillation apparatus, vacuum < 5 mmHg
Raw Materials Piperazine (Anhydrous), 2,3-Dichlorobenzyl chloride, Toluene, Sodium Hydroxide, Deionized Water
Step-by-Step Protocol

Step 1: Reactor Charging and Piperazine Solution Preparation

  • Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge the reactor with Toluene (80 L).

  • Charge Piperazine (32.3 kg, 375 mol, 5.0 eq). Causality: A large excess of piperazine is crucial to maximize the statistical probability of the electrophile (2,3-dichlorobenzyl chloride) reacting with an un-substituted piperazine molecule, thereby minimizing the formation of the 1,4-disubstituted byproduct.[1][4]

  • Stir the mixture at 20-25°C until all piperazine is dissolved.

Step 2: Controlled Addition of 2,3-Dichlorobenzyl Chloride

  • In the addition vessel, dissolve 2,3-Dichlorobenzyl chloride (14.6 kg, 75 mol, 1.0 eq) in Toluene (20 L).

  • Heat the piperazine solution in the reactor to 50-55°C.

  • Begin the dropwise addition of the 2,3-Dichlorobenzyl chloride solution to the reactor over a period of 2-3 hours. Causality: Slow, controlled addition maintains a low instantaneous concentration of the electrophile, further suppressing the undesired second alkylation. Maintaining the temperature ensures a sufficient reaction rate without promoting side reactions.[7][8]

  • Maintain the reaction temperature at 50-55°C throughout the addition. A white precipitate of piperazine hydrochloride will form.

Step 3: Reaction Completion and Monitoring

  • After the addition is complete, maintain the reaction mixture at 50-55°C for an additional 3-5 hours.

  • Monitor the reaction progress using in-process control (IPC) by taking samples every hour. Analyze via GC or HPLC for the disappearance of 2,3-Dichlorobenzyl chloride. The reaction is considered complete when the starting material is <1.0% of its initial area.

Step 4: Work-up and Isolation

  • Cool the reaction mixture to 20-25°C.

  • Add Deionized Water (50 L) to the reactor and stir for 15 minutes.

  • Add 50% w/w Sodium Hydroxide solution until the pH of the aqueous layer is >12. Causality: The strong base deprotonates the piperazine hydrochloride salts, neutralizing the reaction mixture and liberating the free amine product and unreacted piperazine into the organic layer.[8]

  • Stop stirring and allow the layers to separate for at least 30 minutes.

  • Drain the lower aqueous layer.

  • Wash the organic layer with Deionized Water (2 x 25 L).

  • Transfer the organic (toluene) layer to the distillation apparatus.

Step 5: Purification

  • Distill off the toluene under atmospheric pressure.

  • Once the bulk of the toluene is removed, apply vacuum gradually.

  • The excess piperazine will distill first at reduced pressure.

  • The final product, 1-[(2,3-Dichlorophenyl)methyl]piperazine, is purified by vacuum distillation. Collect the fraction at the appropriate temperature and pressure (literature for analogous compounds suggests a boiling point in the range of 130-160°C at ~1-5 mmHg).

  • The expected yield is 16.5 - 18.5 kg (85-95% yield) with a purity of >99.0%.

Process Optimization and Quality Control

Parameter Range Justification & Impact on Quality
Piperazine Stoichiometry 4.0 - 6.0 eqBelow 4.0 eq, risk of disubstitution increases significantly. Above 6.0 eq offers diminishing returns and increases raw material cost and downstream removal burden.
Reaction Temperature 45 - 65°CLower temperatures lead to slow reaction rates. Higher temperatures may increase impurity formation. 50-55°C is optimal for rate and selectivity.
Addition Time 2 - 4 hoursFaster addition can create localized high concentrations of the electrophile, increasing byproduct formation. Slower addition unnecessarily extends cycle time.
Work-up pH 12 - 14Ensures complete neutralization and maximizes the partitioning of the free base product into the organic layer, improving recovery.
Analytical Quality Control
Test Method Specification
Identity FTIR, ¹H NMRConforms to reference spectrum
Assay HPLC-UV or GC-FID≥ 99.0%
Major Impurities HPLC/GC1,4-bis[(2,3-Dichlorophenyl)methyl]piperazine: ≤ 0.5%Unreacted Piperazine: ≤ 0.1%
Residual Solvents GC-HSToluene: ≤ 890 ppm
Water Content Karl Fischer≤ 0.2%

Safety and Handling Protocols

All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, face shields, chemical-resistant gloves, and lab coats. Operations should be performed in a controlled environment with adequate ventilation and access to emergency eyewash stations and safety showers.

  • Piperazine: Corrosive. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Handle in a well-ventilated area.

  • 2,3-Dichlorobenzyl chloride: Lachrymator. Corrosive and toxic. Causes severe skin burns and eye damage. Handle only within a fume hood.

  • Toluene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin irritation.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Reaction with water is highly exothermic.

Refer to the specific Safety Data Sheets (SDS) for each material before handling.

References

  • Richard, J. A., et al. (2019). Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. Sciforum.

  • Process for preparing N-benzyl piperazine. (2009). CN1634901A. Google Patents.

  • Process for preparing N-benzyl piperazine. (2009). Patsnap Eureka.

  • Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (2012). Patsnap Eureka.

  • Hanuš, R., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.

  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2024). ChemRxiv.

  • BZP/piperazines drug profile. (2018). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA).

  • 1-(2,3-Dichlorophenyl)-piperazine synthesis. (n.d.). ChemicalBook.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Google Cloud. 1

  • Hanuš, R., et al. (2019). Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. ResearchGate.

  • Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (2014). CN102807536B. Google Patents.

  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. (2021). Semantic Scholar.

  • D'Alpino, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.

  • Di Vona, M. L., et al. (2022). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Molecules.

  • Preparation method of 1-(2, 3-dichlorophenyl) piperazine. (2022). Patsnap Eureka.

  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. (2025). BenchChem.

  • Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (2012). CN102807536A. Google Patents.

  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (2025). ResearchGate.

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

  • D'Alpino, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

  • Method for preparing n-alkyl-piperazines. (2014). WO2014184039A1. Google Patents.

  • Hiji, M. F., et al. (2007). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. ResearchGate.

  • 1-(2,3-Dichlorophenyl)piperazine. (n.d.). PubChem.

  • Cymerman Craig, J., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[(2,3-Dichlorophenyl)methyl]piperazine

Welcome to the technical support center for the synthesis of 1-[(2,3-Dichlorophenyl)methyl]piperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-prove...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[(2,3-Dichlorophenyl)methyl]piperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common issues encountered during its synthesis. Our approach moves beyond simple step-by-step instructions to explain the causal-driven logic behind key experimental choices, ensuring a robust and reproducible methodology.

Section 1: Understanding the Core Reaction & Key Challenges

The synthesis of 1-[(2,3-Dichlorophenyl)methyl]piperazine is most commonly achieved via a nucleophilic substitution (S_N2) reaction between piperazine and 2,3-dichlorobenzyl chloride. While straightforward in principle, the reaction is often plagued by the formation of the N,N'-bis-alkylated byproduct, which significantly reduces the yield of the desired mono-substituted product.

The primary challenge stems from the fact that the two secondary amine groups on piperazine have similar nucleophilicity. Furthermore, after the first alkylation, the remaining secondary amine in the mono-substituted product can still react with another molecule of the benzyl chloride. Controlling the selectivity for mono-alkylation is therefore the paramount objective for improving the yield.[1][2]

G Piperazine Piperazine Main_Reaction Piperazine->Main_Reaction 1 eq. BenzylChloride 2,3-Dichlorobenzyl Chloride (Electrophile) BenzylChloride->Main_Reaction 1 eq. Side_Reaction BenzylChloride->Side_Reaction Product Desired Product: 1-[(2,3-Dichlorophenyl)methyl]piperazine (Mono-alkylation) Main_Reaction->Product Byproduct Side Product: 1,4-bis[(2,3-Dichlorophenyl)methyl]piperazine (Di-alkylation) Side_Reaction->Byproduct Product->Side_Reaction Reacts further

Fig. 1: Competing Mono- vs. Di-alkylation Pathways

Section 2: Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your synthesis.

Q1: My reaction yield is consistently low, and I isolate a significant amount of unreacted piperazine. What are the likely causes?

A1: This issue typically points to three main areas: reaction conditions, base inefficiency, or reagent quality.

  • Insufficient Reaction Time or Temperature: The S_N2 reaction requires adequate thermal energy to overcome the activation barrier. If the temperature is too low or the reaction time too short, the conversion will be incomplete.

    • Causality: The nucleophilic attack of the piperazine nitrogen on the electrophilic benzylic carbon of 2,3-dichlorobenzyl chloride is the rate-determining step. Increasing temperature enhances the kinetic energy of the molecules, leading to more frequent and energetic collisions.

    • Solution: Try incrementally increasing the reaction temperature (e.g., from room temperature to 50-65°C) or extending the reaction time. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.[2][3]

  • Ineffective Base: A base is required to neutralize the HCl formed during the reaction. If the base is too weak or insoluble in the reaction medium, the piperazine will be protonated to form piperazine hydrochloride salts. These salts are significantly less nucleophilic, effectively halting the reaction.[3]

    • Causality: The free lone pair on the piperazine nitrogen is essential for its nucleophilicity. Protonation sequesters this lone pair, rendering the molecule inactive as a nucleophile.

    • Solution: Ensure you are using at least one equivalent of a suitable base for each equivalent of benzyl chloride. Potassium carbonate (K₂CO₃) is a common and effective choice in polar aprotic solvents like Acetonitrile (ACN) or Dimethylformamide (DMF).[1][4] Triethylamine (Et₃N) can be used in solvents like Dichloromethane (DCM) or Ethanol.[5][6]

  • Reagent Purity: 2,3-dichlorobenzyl chloride can degrade over time, especially if exposed to moisture, leading to the formation of the corresponding benzyl alcohol. Ensure the purity of your starting materials.

Q2: My main problem is the formation of the di-alkylated side product, which is difficult to separate and lowers my yield. How can I improve selectivity for the mono-substituted product?

A2: This is the most critical challenge in this synthesis. Several robust strategies exist to favor mono-alkylation.

  • Stoichiometric Control (Excess Piperazine): This is the simplest and often most effective method. Using a large excess of piperazine (e.g., 5 to 10 equivalents) relative to the benzyl chloride statistically favors the reaction of the electrophile with an unreacted piperazine molecule over a mono-alkylated one.

    • Causality: By Le Châtelier's principle, increasing the concentration of one reactant (piperazine) drives the reaction forward. The high probability of collision with a free piperazine molecule kinetically outcompetes the reaction with the already-formed product.

    • Drawback: This method requires an efficient work-up procedure to remove the large excess of water-soluble piperazine.

  • Use of a Mono-Protecting Group: This is a highly reliable, albeit multi-step, approach to guarantee mono-substitution.[1][2][7]

    • Workflow:

      • Protect one nitrogen of piperazine with a group like tert-butoxycarbonyl (Boc). This is achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O).[2]

      • Perform the alkylation on the remaining free secondary amine with 2,3-dichlorobenzyl chloride.

      • Deprotect the Boc group using an acid like trifluoroacetic acid (TFA) or HCl in a suitable solvent (e.g., DCM or dioxane) to yield the pure mono-substituted product.[1][2]

    • Causality: The Boc group deactivates the nitrogen it is attached to by withdrawing electron density, making it non-nucleophilic and leaving only one nitrogen available for reaction.

  • Use of Piperazine Monohydrochloride: Reacting the benzyl chloride with a pre-formed or in situ generated piperazine monohydrochloride can improve selectivity.[3][7]

    • Causality: In this salt, one nitrogen is protonated and non-nucleophilic, while the other is a free base. This effectively functions as a self-protecting system. The challenge lies in the reduced nucleophilicity of the remaining free amine compared to free piperazine.[7]

Q3: I am having difficulty purifying my final product from the reaction mixture. What are the recommended procedures?

A3: Purification requires separating the desired product from unreacted piperazine, the di-alkylated byproduct, and inorganic salts.

  • Aqueous Work-up:

    • After the reaction, perform an acid-base extraction. Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate or DCM) and wash with water to remove inorganic salts and excess piperazine.

    • The mono- and di-alkylated products will remain in the organic layer.

    • If a large excess of piperazine was used, an acidic wash (e.g., dilute HCl) can help extract all amine-containing compounds into the aqueous layer. Then, basifying the aqueous layer and re-extracting with an organic solvent can recover the products.

  • Column Chromatography: This is the most effective method for separating the mono- and di-alkylated products. The di-alkylated product is significantly less polar than the mono-alkylated product (which has a free N-H group). A silica gel column using a gradient elution system, such as Dichloromethane/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine, can provide excellent separation.[6]

  • Crystallization: If the product is a solid, crystallization or recrystallization from a suitable solvent system (e.g., Ethanol/Water, Isopropanol) can be an effective purification method, particularly on a larger scale.[8][9]

Section 3: Optimized Experimental Protocols

The following protocols provide detailed, self-validating methodologies for synthesizing 1-[(2,3-Dichlorophenyl)methyl]piperazine.

Protocol 1: Stoichiometry-Controlled Direct N-Alkylation

This protocol prioritizes simplicity and is effective when a robust purification method is available.

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (5.0 eq.) in a suitable polar aprotic solvent like Acetonitrile (ACN) (approx. 0.5 M concentration relative to the limiting reagent).

  • Add Base: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq.).

  • Add Electrophile: To the stirring suspension, add a solution of 2,3-dichlorobenzyl chloride (1.0 eq.) in ACN dropwise at room temperature.

  • Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours, monitoring by TLC until the benzyl chloride is consumed.

  • Work-up:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in DCM and wash with water (3x) to remove excess piperazine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude oil/solid via flash column chromatography on silica gel.

Protocol 2: Mono-Protection Strategy for High Selectivity

This three-step protocol offers the highest purity and selectivity, making it ideal for research and development settings.

Step A: Boc-Protection of Piperazine[2]

  • Dissolve piperazine (2.0 eq.) in Dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.) in DCM dropwise over 2-3 hours to maintain the low temperature.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with DCM.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield crude 1-Boc-piperazine, which can often be used without further purification.

Step B: Alkylation

  • Dissolve the crude 1-Boc-piperazine (1.0 eq.) in Acetone or ACN.

  • Add K₂CO₃ (1.5 eq.) as the base, followed by 2,3-dichlorobenzyl chloride (1.1 eq.).

  • Reflux the mixture until the starting material is consumed (monitor by TLC).

  • Cool the reaction, filter off the salts, and evaporate the solvent.

  • Purify the residue by flash column chromatography to obtain pure 1-Boc-4-[(2,3-dichlorophenyl)methyl]piperazine.

Step C: Deprotection[2]

  • Dissolve the purified Boc-protected product from Step B in DCM.

  • Add an excess of Trifluoroacetic Acid (TFA) (4-5 eq.) or saturate the solution with HCl gas.

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in water, basify with NaOH solution to pH > 12, and extract the free base product with DCM or Ethyl Acetate.

  • Dry the organic layer and concentrate to yield the highly pure desired product.

Fig. 2: Troubleshooting Decision Workflow

Section 4: Data Summary & Strategy Comparison

Synthetic StrategyTypical Yield RangeProsConsBest For
Direct Alkylation (Stoichiometric Control) 40-65%- One step, simple setup- Cost-effective for large scale- Requires large excess of piperazine- Di-alkylation still a risk- Purification can be challengingLarge-scale synthesis where cost is a primary driver.
Mono-Protection Strategy >80% (over 3 steps)- Excellent selectivity, minimal byproducts- High purity of final product- Highly reproducible- Three steps (protection, alkylation, deprotection)- Higher cost and time investmentR&D, medicinal chemistry, and when product purity is paramount.[1][2]
Reductive Amination 70-90%- High selectivity for mono-alkylation- Avoids over-alkylation issues- Milder conditions often possible- Requires 2,3-dichlorobenzaldehyde, which may be less common than the benzyl chloride- Reducing agents can be sensitiveAn excellent alternative to direct alkylation, especially if di-alkylation is a persistent problem.[1][10]

Section 5: Frequently Asked Questions (FAQs)

FAQ 1: What is the best solvent for the direct alkylation reaction? Polar aprotic solvents like Acetonitrile (ACN), Dimethylformamide (DMF), and Acetone are generally preferred. They effectively dissolve the reactants and salts while promoting the S_N2 mechanism without interfering as nucleophiles themselves.[1][4]

FAQ 2: Can I use sodium hydride (NaH) as a base? While NaH is a strong base and can be used to deprotonate piperazine, it is often overkill for this reaction and presents safety hazards (flammable hydrogen gas evolution).[1] Weaker, non-nucleophilic bases like K₂CO₃ or an organic amine base like triethylamine are safer and generally sufficient.

FAQ 3: How can I confirm the identity of my product and the di-alkylated byproduct? Mass Spectrometry (MS) is the definitive method. The desired mono-alkylated product (C₁₁H₁₄Cl₂N₂) has a molecular weight of approximately 244.15 g/mol , while the di-alkylated byproduct (C₁₈H₂₀Cl₄N₂) will have a molecular weight of approximately 402.24 g/mol . ¹H NMR spectroscopy can also be used to distinguish them; the mono-substituted product will show a characteristic broad singlet for the N-H proton, which will be absent in the symmetrical di-substituted product.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (2012).
  • Preparation method of 1-(2, 3-dichlorophenyl) piperazine. (2022). Patsnap. [Link]

  • The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. (n.d.). ResearchGate. [Link]

  • US8569498B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof. (2013).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

  • Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (2012). Patsnap. [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (n.d.). ResearchGate. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). ACS Publications. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journals. [Link]

  • 1-(2,3-Dichlorophenyl)piperazine 2026-2034 Overview: Trends, Competitor Dynamics, and Opportunities. (2026). LinkedIn. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • 1-(2,3-Dichlorophenyl)piperazine. (n.d.). PubChem. [Link]

  • DE1092019B - Process for the N-monoalkylation of piperazine. (1960).
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. [Link]

  • DABCO bond cleavage for the synthesis of piperazine derivatives. (2019). RSC Publishing. [Link]

  • US2919275A - Purification of piperazine. (1959).
  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. (2020). American Chemical Society. [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 1-benzylpiperazine. (n.d.). Organic Syntheses Procedure. [Link]

Sources

Optimization

Removing bis-alkylated impurities from 1-[(2,3-Dichlorophenyl)methyl]piperazine

This is a Technical Support Guide designed for researchers and process chemists dealing with the synthesis and purification of 1-[(2,3-Dichlorophenyl)methyl]piperazine . Subject: Elimination of Bis-Alkylated Impurities f...

Author: BenchChem Technical Support Team. Date: February 2026

This is a Technical Support Guide designed for researchers and process chemists dealing with the synthesis and purification of 1-[(2,3-Dichlorophenyl)methyl]piperazine .

Subject: Elimination of Bis-Alkylated Impurities from 1-[(2,3-Dichlorophenyl)methyl]piperazine Ticket ID: CHEM-SUP-2024-882 Responder: Senior Application Scientist, Separation Methodologies

Executive Summary

The synthesis of 1-[(2,3-Dichlorophenyl)methyl]piperazine (hereafter referred to as Mono-DCP ) via the alkylation of piperazine with 2,3-dichlorobenzyl halides inherently produces a statistical distribution of products. The most persistent impurity is the 1,4-bis[(2,3-dichlorophenyl)methyl]piperazine (hereafter Bis-DCP ).

Because both the product and the impurity are basic amines with similar solubility profiles in many organic solvents, standard extraction often fails. This guide details the Kinetic Suppression Strategy (Prevention) and the Hydrohalide Salt Fractionation (Remediation) to achieve >98% purity.

Part 1: Diagnostic & Prevention (The Kinetic Control)

Q: Why is the Bis-DCP impurity forming even when I add reagents 1:1?

A: In a 1:1 stoichiometric reaction, bis-alkylation is statistically unavoidable. The secondary amine of the Mono-DCP product is often more nucleophilic than the starting piperazine due to the inductive effect of the benzyl group (though steric hindrance fights this, the statistical probability dominates as piperazine is consumed).

The Solution: Statistical Amplification You must shift the reaction kinetics by using a large excess of piperazine.

  • Standard Protocol: Use 5.0 to 10.0 equivalents of piperazine relative to the 2,3-dichlorobenzyl halide.

  • Mechanism: This ensures that every molecule of alkyl halide has a much higher probability of encountering a free piperazine molecule than a Mono-DCP molecule.

  • Recovery: Excess piperazine is highly water-soluble and easily washed away, whereas the Bis-DCP is difficult to remove later.

Visualizing the Kinetic Pathway

ReactionKinetics Start Piperazine (Excess) Mono Mono-DCP (Desired) Start->Mono k1 (Fast) Halide 2,3-Dichlorobenzyl Halide Halide->Mono Bis Bis-DCP (Impurity) Halide->Bis Secondary Alkylation Mono->Bis k2 (Suppressed by Excess Piperazine)

Figure 1: Kinetic pathway showing how excess piperazine blocks the secondary alkylation step (k2).

Part 2: Remediation (Purification Protocols)

If you already have a crude mixture containing the Bis-DCP impurity, use the following protocols. These rely on the fact that Mono-DCP retains a secondary amine (N-H), whereas Bis-DCP has two tertiary amines.

Method A: The "Triphasic" pH Swing (For <5g Scale)

This method exploits the subtle pKa differences and the extreme lipophilicity of the Bis-impurity.

ParameterMono-DCPBis-DCP
Amine Type Secondary (N-H)Tertiary (N-R)
Hydrophobicity Moderate (Amphiphilic)High (Lipophilic)
Salt Solubility Water SolublePoorly Water Soluble

Protocol:

  • Acid Extraction: Dissolve the crude reaction oil in Dichloromethane (DCM) .

  • Wash 1 (Low pH): Extract with 1M HCl .

    • Result: Excess piperazine, Mono-DCP, and Bis-DCP all protonate. However, the Bis-DCP dihydrochloride is often quite lipophilic due to the two dichlorophenyl rings. It may form an oil at the interface or stay partially in the DCM.

  • Wash 2 (Selective Precipitation - Critical Step): If the Bis-impurity is high, add saturated aqueous NaCl to the acidic aqueous layer. The Bis-DCP hydrochloride salt is less soluble and may "oil out" or precipitate. Filter or decant.

  • Basification: Adjust the aqueous layer to pH 12 using NaOH.

  • Final Extraction: Extract with DCM. Dry over MgSO₄ and evaporate.

Method B: Selective Hydrohalide Crystallization (For >5g Scale)

This is the industry standard for high-purity isolation. The Monohydrochloride salt of Mono-DCP crystallizes well from alcohols, while the Bis-DCP salt remains in solution or forms an amorphous gum.

Reagents:

  • Solvent: Ethanol (absolute) or Isopropanol (IPA) .

  • Acid: Concentrated HCl (37%) or HCl in Dioxane (4M) .

Step-by-Step Guide:

  • Preparation: Dissolve the crude free base (after removing excess piperazine via water wash) in Ethanol (5 mL per gram of crude).

  • Acidification: Cool to 0°C. Dropwise add 1.05 equivalents of HCl (relative to the theoretical yield of Mono-DCP).

    • Warning: Do not add excess HCl. We want to form the Monohydrochloride of the product. The Bis-impurity requires 2 equivalents to fully protonate and crystallize effectively.

  • Crystallization: Stir at 0-5°C for 2 hours. A white precipitate should form.

  • Filtration: Filter the solid.

    • The Cake: Contains pure Mono-DCP · HCl .

    • The Filtrate: Contains the Bis-DCP and other non-crystalline impurities.

  • Recrystallization (Polishing): If HPLC shows >0.5% Bis-DCP, recrystallize the salt from hot Ethanol/Water (95:5).

Visualizing the Purification Workflow

PurificationFlow Crude Crude Mixture (Mono + Bis + Piperazine) WaterWash Water Wash (Remove Excess Piperazine) Crude->WaterWash OrganicPhase Organic Phase (Mono + Bis) WaterWash->OrganicPhase Organic Layer SaltStep Add 1.0 eq HCl in Ethanol/IPA OrganicPhase->SaltStep Filtration Filtration SaltStep->Filtration Solid Solid Cake: Mono-DCP · HCl (>98% Purity) Filtration->Solid Precipitate Liquor Mother Liquor: Bis-DCP Impurity Filtration->Liquor Filtrate

Figure 2: Decision tree for the isolation of Mono-DCP via selective salt formation.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use chromatography (Silica Gel) to separate them? A: Yes, but it is challenging. Both compounds are polar amines and streak on silica.

  • Tip: You must use an amine-modifier in your eluent. A mixture of DCM : Methanol : Triethylamine (95 : 4 : 1) is usually effective. The Bis-DCP (less polar) will elute first (higher Rf), followed by the Mono-DCP.

Q: The Bis-impurity is co-precipitating with my product during salt formation. Why? A: You likely used too much acid or the wrong solvent.

  • Ensure you are using exactly 1 equivalent of HCl.

  • Switch from Ethanol to Isopropanol (IPA) . The lower solubility of the Mono-salt in IPA often forces it out before the Bis-salt can nucleate.

Q: Can I use acetic anhydride to remove the Bis-impurity? A: No. Acetic anhydride will react with your product (the Mono-DCP) because it has a secondary amine, converting it into an acetamide. It will not react with the Bis-impurity (tertiary amine). This is the opposite of what you want unless you plan to hydrolyze the amide later (which is inefficient).

References

  • Synthesis of Piperazine Derivatives

    • Methods for the catalytic synthesis of piperazine.[1][2] (2012). ResearchGate. Link

    • Context: Provides foundational kinetics for piperazine alkylation and the necessity of excess equivalents.
  • Purification via Salt Formation

    • US Patent 2919275A: Purification of piperazine. (1959). Google Patents. Link

    • Context: Establishes the industrial standard of using acid salts (Acetate/HCl) to fractionate piperazine mixtures based on solubility differences.
  • Physical Properties & pKa Data

    • pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3][4] (2009).[3] Journal of Chemical & Engineering Data. Link

    • Context: Validates the basicity differences between secondary (Mono) and tertiary (Bis) piperazine amines utilized in the extraction protocols.
  • Aripiprazole Intermediate Chemistry (Analogous Systems)

    • Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.[5][6][7][8] (CN102807536B). Google Patents. Link

    • Context: While this refers to the phenyl-piperazine, the purification logic (crystallization from alcohol/water)

Sources

Troubleshooting

Stability of 1-[(2,3-Dichlorophenyl)methyl]piperazine under reflux conditions

Introduction: Navigating the Thermal Stability of 1-[(2,3-Dichlorophenyl)methyl]piperazine Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Thermal Stability of 1-[(2,3-Dichlorophenyl)methyl]piperazine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1-[(2,3-Dichlorophenyl)methyl]piperazine and related arylpiperazine compounds. The stability of an active pharmaceutical ingredient (API) under various stress conditions is a cornerstone of robust drug development, ensuring both efficacy and safety.[1][2] Refluxing, a common technique in organic synthesis and forced degradation studies, exposes compounds to significant thermal stress, often in the presence of acidic, basic, or oxidative reagents.

This document provides in-depth technical guidance, troubleshooting protocols, and validated experimental workflows to assess and understand the stability of 1-[(2,3-Dichlorophenyl)methyl]piperazine under these demanding conditions. Our approach is grounded in established principles of pharmaceutical stability testing and addresses the specific chemical liabilities of the arylpiperazine scaffold.

Frequently Asked Questions (FAQs)

Q1: Is 1-[(2,3-Dichlorophenyl)methyl]piperazine expected to be stable under neutral reflux conditions?

A1: The piperazine ring itself is a relatively stable six-membered heterocycle.[3][4] Furthermore, synthesis patents for this specific molecule describe cyclization reactions occurring at high temperatures (170-200 °C), which suggests a considerable degree of intrinsic thermal stability.[5] However, "stability" is relative to the specific conditions (solvent, duration, presence of oxygen) and the analytical sensitivity to detect minor degradation. While major decomposition is not expected in a neutral, inert solvent over a short period, prolonged reflux can lead to low-level degradation. Forced degradation studies are designed to identify these potential liabilities.[1]

Q2: My HPLC analysis shows a decrease in the parent compound peak after refluxing in an acidic solution. What is happening?

A2: Piperazine derivatives are basic due to their two nitrogen atoms.[6][7] In an acidic medium, these nitrogens will be protonated. While this can increase solubility, it can also make the molecule susceptible to acid-catalyzed hydrolysis. The most probable degradation pathway would be the cleavage of the benzylic C-N bond (N-dealkylation), releasing the 2,3-dichlorobenzyl moiety. You should look for new peaks in your chromatogram corresponding to piperazine and 2,3-dichlorobenzyl alcohol or related products.

Q3: I've observed several new, small peaks in my chromatogram after refluxing. How can I identify these unknown degradants?

A3: Identifying unknown degradation products is a critical step in ensuring drug safety. A systematic approach is required:

  • Mass Spectrometry (MS): The most powerful tool for this task is High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak provides its molecular weight, offering the first clue to its identity.[8]

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion of the unknown peak, MS/MS analysis can reveal structural information about the degradant, helping to piece together its chemical structure.[8]

  • Forced Degradation Comparison: Compare the retention times of peaks generated under different stress conditions (e.g., acid vs. base vs. oxidation). This can help categorize the degradant and suggest its mechanism of formation.

Q4: Can the solvent used for reflux impact the stability of 1-[(2,3-Dichlorophenyl)methyl]piperazine?

A4: Absolutely. The choice of solvent is critical.

  • Protic Solvents (e.g., water, ethanol): Can participate in hydrolysis reactions, especially at non-neutral pH.

  • Aprotic Solvents (e.g., Toluene, Acetonitrile): Are generally more inert but can contain impurities (like peroxides in ethers) that may initiate oxidative degradation.

  • High Boiling Point Solvents: Subjecting the compound to higher temperatures inherently increases the rate of any potential degradation reactions.[9] The degradation of piperazine itself is shown to be first-order with a strong dependence on temperature.[4][9]

Q5: My results are inconsistent between experiments. What could be the cause?

A5: Inconsistent results often point to uncontrolled variables or compound degradation.[8] Key factors to check include:

  • Atmosphere: Refluxing under air versus an inert atmosphere (Nitrogen or Argon) can yield different results. Oxygen can lead to oxidative degradation pathways that are absent under inert conditions.

  • Purity of Solvents: Ensure high-purity, peroxide-free solvents are used.

  • Stirring Rate: In heterogeneous mixtures or when studying oxidative degradation, the stirring rate can affect reaction kinetics.

  • Freeze-Thaw Cycles: If you are analyzing stored solutions, repeated freeze-thaw cycles can cause degradation. It is recommended to store solutions in single-use aliquots at -20°C or -80°C.[8]

Troubleshooting Guide for Stability Studies

This section addresses specific analytical challenges encountered during stability testing.

Problem Encountered Probable Cause(s) Recommended Troubleshooting Actions
Poor HPLC Peak Shape (Tailing) Secondary interactions between the basic piperazine nitrogens and acidic silanols on the HPLC column packing.1. Adjust Mobile Phase pH: Increase the pH to suppress the ionization of residual silanols or use a low pH to ensure the analyte is fully protonated.[8] 2. Add an Amine Modifier: Incorporate a small amount of triethylamine (TEA) or a similar amine into the mobile phase to block active silanol sites.[8] 3. Use a Modern Column: Employ a column with high-purity silica and end-capping designed for basic analytes.
Poor Resolution Between Parent & Degradant Peaks The stability-indicating method is not fully optimized.1. Modify Organic Solvent: Switch between acetonitrile and methanol, or vary their ratio, as they offer different selectivities.[8] 2. Implement a Gradient: If using isocratic elution, develop a gradient method to improve the separation of closely eluting peaks.[8] 3. Change Stationary Phase: If a C18 column fails, try a different selectivity, such as a Phenyl-Hexyl or Cyano phase column.[8]
Poor Mass Balance (<95%) The sum of the parent compound and all degradants does not equal the initial amount.1. Check for Non-UV Active Degradants: The degradant may lack a chromophore. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV. 2. Volatile Degradants: Degradation may produce volatile products (e.g., from ring cleavage) that are lost from the sample. GC-MS of the sample headspace may be necessary. 3. Precipitation/Adsorption: The degradant or parent compound may have precipitated or adsorbed to the glassware. Visually inspect the flask and rinse with a strong solvent for analysis.
No Degradation Observed Under Any Stress Condition The molecule is highly stable, or the stress conditions were not harsh enough.1. Increase Stress Severity: Extend the reflux time, increase the temperature (if possible), or use more concentrated acid/base/oxidizing agent.[10] 2. Confirm Stress Conditions: Ensure that the reagents used (e.g., acid solution) are at the intended concentration. 3. Provide Scientific Justification: If no degradation is achieved despite significant efforts, document the rigorous conditions tested to justify the compound's stability.[10]

Experimental Protocol: Forced Degradation Under Reflux

This protocol outlines a standard procedure for assessing the stability of 1-[(2,3-Dichlorophenyl)methyl]piperazine under thermal stress.

Objective: To generate potential degradation products and evaluate the stability of the target compound under reflux conditions.

Materials:

  • 1-[(2,3-Dichlorophenyl)methyl]piperazine

  • High-purity solvent (e.g., Acetonitrile, Water, Methanol)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Calibrated thermometer

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or PDA detector (LC-MS recommended)

  • Validated stability-indicating HPLC method

Workflow Visualization:

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Interpretation p1 Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) p2 Prepare Stress Samples: - Control (No Reflux) - Thermal (Solvent) - Acidic (e.g., 0.1N HCl) - Basic (e.g., 0.1N NaOH) p1->p2 s1 Equip Flask with Condenser and Heat p2->s1 s2 Reflux for Defined Time (e.g., 2, 4, 8, 24 hours) s1->s2 a1 Withdraw Aliquots at Each Time Point s2->a1 a2 Quench Reaction (Neutralize Acid/Base) & Dilute a1->a2 a3 Analyze via Stability- Indicating HPLC Method a2->a3 d1 Calculate % Degradation a3->d1 d2 Identify Unknown Peaks (RRT, MS data) d1->d2 d3 Assess Mass Balance d2->d3

Caption: Experimental workflow for reflux-based forced degradation study.

Procedure:

  • Sample Preparation:

    • Accurately prepare a stock solution of 1-[(2,3-Dichlorophenyl)methyl]piperazine in the chosen solvent (e.g., 1.0 mg/mL in acetonitrile).

    • For each stress condition (thermal, acidic, basic), transfer a known volume of the stock solution to a separate round-bottom flask and add the stressor (e.g., an equal volume of 0.2N HCl to yield a final concentration of 0.1N HCl).

    • Prepare a control sample by diluting the stock solution to the final concentration without heating.

  • Reflux:

    • Attach a reflux condenser to each flask.

    • Begin heating and stirring. Start timing once the solvent begins to boil gently (reflux).

    • Maintain the reflux for a predetermined duration (e.g., 24 hours).

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a small aliquot from the refluxing mixture.

    • Immediately quench the reaction. For acidic samples, neutralize with an equivalent amount of base. For basic samples, neutralize with acid. This prevents further degradation post-sampling.

    • Dilute the quenched sample to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the control, time-zero, and all stressed samples using a validated stability-indicating HPLC method.

    • The method should provide baseline separation of the parent peak from all potential degradants and solvent fronts.[8]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample.

    • Calculate the area percentage of each new impurity peak.

    • Determine the mass balance to ensure all major products are accounted for.

Potential Degradation Pathways

Understanding the potential chemical transformations is key to interpreting stability data. For 1-[(2,3-Dichlorophenyl)methyl]piperazine, the primary liabilities under reflux conditions are N-dealkylation and oxidation.

Caption: Potential degradation pathways under thermal and chemical stress.

  • N-Dealkylation (Hydrolysis): This is a common pathway for N-benzyl amines. The C-N bond between the piperazine ring and the benzyl group is susceptible to cleavage, especially under acidic or basic conditions. This would yield piperazine and a derivative of the 2,3-dichlorobenzyl group (e.g., 2,3-dichlorobenzyl alcohol).

  • Oxidation: If oxygen is present, oxidation can occur at several sites.

    • N-Oxidation: The tertiary nitrogen atom (N-1) or the secondary nitrogen (N-4) can be oxidized to form N-oxides .

    • Ring Oxidation/Opening: More aggressive oxidative conditions could lead to the formation of products like N-formylpiperazine or ring-opened species, as has been observed for piperazine itself under high thermal stress.[4]

References

  • Thermal degradation of piperazine and its structural analogs. (2025). ResearchGate. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). University of Texas at Austin. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. (2020). The Journal of Physical Chemistry A. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2018). ResearchGate. [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (2021). Journal of the Taiwan Institute of Chemical Engineers. [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020). Food Additives & Contaminants: Part A. [Link]

  • Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. (2013). PubMed. [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. [Link]

  • Method of analysis of Piperazine. (2023). Pharma Knowledge Forum. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2017). Journal of Analytical & Pharmaceutical Research. [Link]

  • Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines. (2014). DGRA. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate. [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. (2010). Industrial & Engineering Chemistry Research. [Link]

  • 1-(2,3-Dichlorophenyl)piperazine. (n.d.). PubChem. [Link]

  • Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (2014).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 1-[(2,3-Dichlorophenyl)methyl]piperazine and its Analogs

For researchers and professionals in drug development and chemical synthesis, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel compounds. The ¹H NMR spectrum,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel compounds. The ¹H NMR spectrum, in particular, provides a detailed fingerprint of a molecule's proton environment, offering insights into its connectivity and conformation. This guide presents an in-depth analysis of the expected ¹H NMR spectrum of 1-[(2,3-Dichlorophenyl)methyl]piperazine and compares it with structurally related analogs to highlight key spectral differences that arise from subtle molecular modifications.

The Structural Significance of Benzylpiperazines

The 1-benzylpiperazine moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The precise arrangement of substituents on both the phenyl ring and the piperazine nitrogen atoms can significantly influence a compound's biological target engagement and metabolic stability. Therefore, unambiguous structural confirmation by techniques like NMR is paramount.

Analysis of 1-[(2,3-Dichlorophenyl)methyl]piperazine: A Predicted Spectrum

While a publicly available experimental spectrum for 1-[(2,3-Dichlorophenyl)methyl]piperazine is not readily found, a detailed prediction of its ¹H NMR spectrum can be constructed based on the analysis of its constituent fragments and comparison with known compounds.

The structure of 1-[(2,3-Dichlorophenyl)methyl]piperazine can be deconstructed into three key proton environments: the 2,3-dichlorophenyl ring, the benzylic methylene bridge (-CH₂-), and the piperazine ring.

dot graph { layout=neato; node [shape=none]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=916554&t=l"]; }

Caption: Molecular structure of 1-[(2,3-Dichlorophenyl)methyl]piperazine.

Expected ¹H NMR Spectral Features:

Proton Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration Rationale
Aromatic Protons (H-4, H-5, H-6)7.2 - 7.5Multiplet (m)3HThe electron-withdrawing nature of the two chlorine atoms will deshield the aromatic protons, causing them to resonate in the downfield region. The complex splitting pattern arises from ortho and meta couplings.[1]
Benzylic Protons (-CH₂-)~ 3.6Singlet (s)2HThese protons are adjacent to the electron-withdrawing aromatic ring and the nitrogen atom of the piperazine, leading to a downfield shift. A singlet is expected as there are no adjacent protons.
Piperazine Protons (ring -CH₂-)2.4 - 2.9Broad Multiplets (br m)8HThe four methylene groups of the piperazine ring are chemically non-equivalent and will appear as broad signals due to conformational exchange. The protons on the carbons adjacent to the benzyl nitrogen will be slightly more deshielded than those adjacent to the secondary amine.[2][3]
Amine Proton (-NH-)1.5 - 2.5Broad Singlet (br s)1HThe chemical shift of the N-H proton is variable and depends on concentration, solvent, and temperature. It often appears as a broad signal that may exchange with D₂O.

Comparative Spectral Analysis

To understand the subtle yet significant impact of structural modifications on the ¹H NMR spectrum, we will compare the predicted spectrum of our target compound with three analogs: 1-Benzylpiperazine, 1-(2,3-Dichlorophenyl)piperazine, and 1-BOC-piperazine.

1-Benzylpiperazine: The Unsubstituted Parent

1-Benzylpiperazine serves as the fundamental comparator, lacking the chloro-substituents on the phenyl ring.

dot graph { layout=neato; node [shape=none]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=75994&t=l"]; }

Caption: Molecular structure of 1-Benzylpiperazine.[4]

Key Spectral Differences:

  • Aromatic Region: The aromatic protons of 1-benzylpiperazine will appear as a multiplet in a more upfield region (typically δ 7.2-7.4 ppm) compared to our target compound. The absence of electron-withdrawing chlorine atoms results in less deshielding.[5]

  • Benzylic Protons: The chemical shift of the benzylic protons will be very similar to that of the target compound, as the local electronic environment is largely the same.

  • Piperazine Protons: The signals for the piperazine ring protons will be in a similar region, though subtle shifts may be observed due to long-range electronic effects.[2][6]

1-(2,3-Dichlorophenyl)piperazine: Direct Phenyl-Piperazine Linkage

This analog features the same substituted phenyl ring but attached directly to the piperazine nitrogen, lacking the methylene bridge.

dot graph { layout=neato; node [shape=none]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=851833&t=l"]; }

Caption: Molecular structure of 1-(2,3-Dichlorophenyl)piperazine.[7]

Key Spectral Differences:

  • Absence of Benzylic Protons: The most obvious difference is the complete absence of the singlet corresponding to the benzylic -CH₂- group.

  • Piperazine Protons: The chemical shifts of the piperazine protons directly attached to the dichlorophenyl ring will be significantly different. The direct attachment to the aromatic ring leads to a more pronounced deshielding effect on the adjacent methylene protons. These protons will likely appear further downfield compared to our target compound.[8]

  • Aromatic Region: The chemical shifts and splitting pattern of the aromatic protons will be similar to our target compound, as the substitution on the phenyl ring is identical.

1-BOC-Piperazine: Altering the Piperazine Environment

1-BOC-piperazine provides a comparison where the electronic environment of the piperazine ring is significantly altered by the presence of a bulky, electron-withdrawing tert-butyloxycarbonyl (BOC) protecting group.

dot graph { layout=neato; node [shape=none]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2733519&t=l"]; }

Caption: Molecular structure of 1-BOC-piperazine.[9]

Key Spectral Differences:

  • Piperazine Protons: The protons on the piperazine ring will experience different electronic effects. The protons adjacent to the BOC-protected nitrogen will be deshielded and appear as a distinct multiplet compared to the protons adjacent to the free -NH group. This often leads to a more resolved spectrum for the piperazine ring compared to the broad signals in 1-benzylpiperazine derivatives.

  • BOC Group Protons: A prominent, sharp singlet integrating to 9 protons will be observed in the upfield region (around δ 1.4 ppm), characteristic of the tert-butyl group.

Experimental Protocols

General ¹H NMR Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.[10][11]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[12][13]

  • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay (d1): 1-2 seconds

    • Acquisition time (aq): 3-4 seconds

    • Pulse width: Calibrated 90-degree pulse

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Logical Workflow for Spectral Interpretation

G cluster_0 Initial Spectrum Examination cluster_1 Structural Fragment Identification cluster_2 Comparative Analysis cluster_3 Final Structure Confirmation A Identify Solvent and TMS Peaks B Integrate All Signals A->B C Analyze Chemical Shifts B->C D Assign Aromatic Protons (Downfield Region) C->D E Identify Benzylic Protons (Singlet, ~3.6 ppm) C->E F Assign Piperazine Protons (Broad Multiplets, 2.4-2.9 ppm) C->F G Locate Amine Proton (Broad, Variable Shift) C->G K Correlate All Data to Proposed Structure D->K E->K F->K G->K H Compare with 1-Benzylpiperazine (Aromatic Shifts) L Consider 2D NMR (COSY, HSQC) for Ambiguous Assignments H->L I Compare with 1-(2,3-Dichlorophenyl)piperazine (Absence of Benzylic, Piperazine Shifts) I->L J Compare with 1-BOC-piperazine (Piperazine Resolution, BOC Signal) J->L K->H K->I K->J

Caption: A logical workflow for the ¹H NMR spectral analysis of 1-[(2,3-Dichlorophenyl)methyl]piperazine.

Conclusion

The ¹H NMR spectrum is a powerful tool for the structural verification of substituted benzylpiperazines. By dissecting the predicted spectrum of 1-[(2,3-Dichlorophenyl)methyl]piperazine and comparing it with key analogs, we can confidently assign proton signals and understand the influence of specific structural features on their chemical shifts and multiplicities. This comparative approach not only aids in the positive identification of the target compound but also provides a deeper understanding of structure-spectrum relationships that is invaluable for the broader scientific community.

References

  • Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives - RSC Publishing. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC. Available at: [Link]

  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue - Rsc.org. Available at: [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. Available at: [Link]

  • 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem. Available at: [Link]

  • 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833 - PubChem. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. Available at: [Link]

  • BENZYLPIPERAZINE - SWGDRUG.org. Available at: [Link]

  • 1H NMR Chemical Shift - Oregon State University. Available at: [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • NMR SPECTRA OF CHAPTER 1 - AIR Unimi. Available at: [Link]

Sources

Comparative

FTIR spectral data interpretation for 2,3-dichlorobenzylpiperazine

An In-Depth Guide to the FTIR Spectral Interpretation of 2,3-Dichlorobenzylpiperazine and Its Isomeric Alternatives For researchers and professionals in drug development, the precise structural confirmation of active pha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FTIR Spectral Interpretation of 2,3-Dichlorobenzylpiperazine and Its Isomeric Alternatives

For researchers and professionals in drug development, the precise structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable aspect of quality control and regulatory compliance. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, reliable, and non-destructive technique for obtaining a unique molecular fingerprint. This guide provides an in-depth analysis of the FTIR spectrum of 2,3-dichlorobenzylpiperazine, a crucial intermediate in the synthesis of various pharmacologically active agents.

This document moves beyond a simple peak-listing approach. It explains the causal relationships between molecular structure and vibrational absorption, provides a robust experimental protocol, and offers a comparative analysis with structurally similar alternatives. This methodology empowers researchers to not only confirm the identity of the target compound but also to confidently distinguish it from process-related impurities or isomers.

Part 1: The Molecular Fingerprint of 2,3-Dichlorobenzylpiperazine

2,3-Dichlorobenzylpiperazine is a molecule composed of three key structural units: a piperazine ring, a benzyl methylene (-CH₂-) bridge, and a 2,3-disubstituted dichlorophenyl ring. Each of these components gives rise to characteristic absorption bands in the infrared spectrum.

Figure 2: ATR-FTIR Experimental Workflow Start Start Clean 1. Clean ATR Crystal (Isopropyl Alcohol) Start->Clean Background 2. Collect Background Spectrum (Empty Crystal) Clean->Background Apply_Sample 3. Apply Solid Sample (~1-5 mg) Background->Apply_Sample Apply_Pressure 4. Apply Consistent Pressure (Ensure Good Contact) Apply_Sample->Apply_Pressure Collect_Spectrum 5. Collect Sample Spectrum (Auto-ratio to Background) Apply_Pressure->Collect_Spectrum Analyze 6. Analyze Spectrum (Peak Identification) Collect_Spectrum->Analyze Clean_End 7. Clean ATR Crystal (Prepare for Next Sample) Analyze->Clean_End End End Clean_End->End

Caption: Figure 2: A validated workflow for acquiring ATR-FTIR spectra.

Part 3: Comparative Spectral Analysis

The true power of FTIR spectroscopy in a drug development setting lies in its ability to differentiate between closely related structures. Here, we compare the expected spectrum of 2,3-dichlorobenzylpiperazine with key alternatives.

  • Benzylpiperazine: The parent compound without chlorine substitution.

  • 1-(2,3-Dichlorophenyl)piperazine: A close isomer lacking the benzyl methylene bridge.

  • 1-(3,4-Dichlorobenzyl)piperazine: A positional isomer with a different chlorine substitution pattern.

The table below summarizes the key vibrational frequencies and highlights the diagnostic differences.

Vibrational Mode 2,3-Dichlorobenzylpiperazine (Predicted) Benzylpiperazine 1-(2,3-Dichlorophenyl)piperazine 1-(3,4-Dichlorobenzyl)piperazine Key Differentiating Feature
N-H Stretch ~3300 cm⁻¹~3300 cm⁻¹~3310 cm⁻¹~3300 cm⁻¹Present in all; confirms secondary amine.
Aromatic C-H Stretch >3000 cm⁻¹>3000 cm⁻¹>3000 cm⁻¹>3000 cm⁻¹Present in all; confirms aromatic ring.
Aliphatic C-H Stretch <3000 cm⁻¹ (Strong) <3000 cm⁻¹ (Strong) <3000 cm⁻¹ (Weaker) <3000 cm⁻¹ (Strong) Absence of strong benzyl -CH₂- stretch distinguishes the phenyl isomer.
Aromatic C=C Stretch ~1600, ~1475 cm⁻¹~1600, ~1495, ~1450 cm⁻¹~1580, ~1450 cm⁻¹~1590, ~1490 cm⁻¹Pattern changes slightly with substitution.
C-H OOP Bending ~810-750 cm⁻¹ ~740, ~700 cm⁻¹ (Monosubstituted)~810-750 cm⁻¹ ~880-800 cm⁻¹ Position is highly diagnostic for the aromatic substitution pattern.
C-Cl Stretch ~830-780 cm⁻¹ (Strong) Absent ~830-780 cm⁻¹ (Strong) Present (different pattern) Absence confirms Benzylpiperazine; pattern differs between isomers.

(Note: Wavenumbers are approximate and can vary based on the physical state of the sample and instrument calibration. Data for comparator compounds are derived from the NIST Chemistry WebBook and other spectroscopic literature.)

Discussion of Key Differences
  • Distinguishing from Benzylpiperazine: The most obvious difference is the presence of strong absorption bands in the low-frequency fingerprint region (below 850 cm⁻¹) for 2,3-dichlorobenzylpiperazine, which are attributable to the C-Cl stretching vibrations. These bands are completely absent in the spectrum of benzylpiperazine.

  • Distinguishing from 1-(2,3-Dichlorophenyl)piperazine: The key differentiator is the benzyl methylene (-CH₂-) bridge. In 2,3-dichlorobenzylpiperazine, this group will contribute to the strong, sharp aliphatic C-H stretching absorptions between 3000-2800 cm⁻¹. While 1-(2,3-dichlorophenyl)piperazine also has aliphatic C-H bonds in its piperazine ring, the addition of the benzyl CH₂ group in the target molecule results in a more intense and prominent set of peaks in this region. This provides a clear point of differentiation.

  • Distinguishing from the 3,4- Isomer: Differentiating positional isomers is a classic application of FTIR. The most reliable method is to examine the C-H out-of-plane (OOP) bending region. A 1,2,3-trisubstituted ring (as in our target molecule) gives a characteristic pattern in the 810-750 cm⁻¹ range. In contrast, a 1,2,4-trisubstituted ring (as in the 3,4-dichloro isomer) would be expected to show a strong band in a different region, typically around 880-800 cm⁻¹.[1] This shift, though seemingly small, is highly reproducible and serves as a definitive marker for the chlorine substitution pattern.

Conclusion

The FTIR spectrum of 2,3-dichlorobenzylpiperazine is characterized by a unique combination of absorption bands that, when interpreted correctly, provide unequivocal structural confirmation. The key diagnostic features include the N-H stretch of the piperazine ring (~3300 cm⁻¹), the distinct regions for aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching, and, most critically, the pattern of absorptions in the fingerprint region. The C-H out-of-plane bending bands are diagnostic of the 1,2,3-trisubstitution pattern on the phenyl ring, while the presence of strong C-Cl stretching vibrations confirms the halogenation. By comparing this spectral fingerprint against those of logical alternatives like benzylpiperazine and positional isomers, researchers can confidently verify the identity and purity of this important pharmaceutical intermediate.

References

  • PubChem. 1-(2,3-Dichlorophenyl)piperazine. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(2,3-Dichlorophenyl)piperazine hydrochloride. National Center for Biotechnology Information. [Link]

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. PMC. [Link]

  • Process development of the synthesis of 2,3-dichlorophenylpiperazine. Journal of Beijing University of Chemical Technology. [Link]

  • IR Spectrum Table. University of California, Los Angeles. [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

  • Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • List of peak assignments on the FT-IR spectra. ResearchGate. [Link]

  • FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and... ResearchGate. [Link]

  • Thakran, S., et al. (2012). Synthesis, Characterization and Biological Evaluation of Some Novel 1-Benzhydryl Piperazine Acyl Derivatives as Antihistaminic and Anthelmintic Agents. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217.
  • V. S. Jayakumar, et al. (2017). Vibrational Spectroscopic & Molecular Docking Studies of 2,6-Dichlorobenzyl Alcohol. The Chemist, 90(1).
  • NIST Chemistry WebBook. 1-(3,4-dichlorophenyl)piperazine. [Link]

  • IR Spectroscopy Tutorial: Aromatics. University of Colorado Boulder. [Link]

  • FTIR spectra of (a) piperazine (b) COP-1. ResearchGate. [Link]

  • Process development of the synthesis of 2, 3-dichlorophenylpiperazine. ResearchGate. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Synthesis and Characterization of New Compounds in the Series 1-alkyl-4- (2-aryl-1-diazenyl)piperazines. Bentham Science. [Link]

  • Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. ScienceDirect. [Link]

  • FT-IR Spectrum Table. Scribd. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC. [Link]

  • Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. ResearchGate. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • DergiPark. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. [Link]

  • Direct observation by time-resolved infrared spectroscopy of the bright and the dark excited states of the [Ru(phen)2(dppz)]2&am. UCD Research Repository. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. PMC. [Link]

  • Royal Society of Chemistry. Infrared spectroscopy. [Link]

  • NIST Chemistry WebBook. Benzodiazepine, 1h-1,4-, 2,3-dihydro-5-phenyl-7-(trifluoromethyl)-. [Link]

  • NIST Chemistry WebBook. Benzene, 1,2-dichloro-. [Link]

Sources

Validation

Benchmarking Analytical Strategies for 1-(2,3-Dichlorophenyl)piperazine (DCPP) Impurities

A Comparative Validation Guide for Pharmaceutical Development Executive Summary & Strategic Context In the synthesis of arylpiperazine-based antipsychotics, particularly Aripiprazole , the compound 1-(2,3-Dichlorophenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Validation Guide for Pharmaceutical Development

Executive Summary & Strategic Context

In the synthesis of arylpiperazine-based antipsychotics, particularly Aripiprazole , the compound 1-(2,3-Dichlorophenyl)piperazine (hereafter referred to as DCPP ) serves as a critical intermediate. Its control is paramount: unreacted DCPP is a specified impurity (often Impurity B) that must be monitored in the final API.

While DCPP possesses a chromophore allowing for UV detection, the increasing regulatory pressure for lower detection limits—driven by ICH M7 guidelines for potentially mutagenic impurities—often forces a choice between the robustness of HPLC-UV and the sensitivity of LC-MS/MS .

This guide objectively compares these methodologies, providing a validated protocol that prioritizes self-validating systems —analytical workflows designed to flag their own errors before data is reported.

Comparative Analysis: HPLC-UV vs. LC-MS/MS[1][2]

The choice of method is not binary; it is dictated by the Required Reporting Limit (RRL) .

FeatureHPLC-UV (Method A) LC-MS/MS (Method B) Senior Scientist Verdict
Primary Use Case Routine QC release; Impurity levels >0.05% (500 ppm).Trace analysis; Genotoxic screening; Impurity levels <0.01% (100 ppm).HPLC-UV is preferred for standard API release due to stability and cost. LC-MS/MS is mandatory for trace scavenging studies.
Specificity Moderate. Relies on Retention Time (RT) and Relative Response Factors (RRF).High. Mass transition (MRM) eliminates matrix interference.HPLC-UV requires rigorous stress testing (forced degradation) to prove specificity.
Linearity Range Broad (e.g., 0.5 µg/mL to 100 µg/mL).Narrow dynamic range; detector saturation is common at high concentrations.Use HPLC-UV for assay; use LC-MS/MS for limit tests.[1]
Robustness High.[2] Less sensitive to buffer salt variations.Moderate. Susceptible to ion suppression from matrix effects.HPLC-UV is the "workhorse" for manufacturing floors.
Cost Per Sample $ (Low)

$ (High)
Only deploy MS when UV sensitivity limits are breached.
Visualizing the Analytical Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate validation path based on the impurity's regulatory classification.

AnalyticalDecisionTree Start Impurity Characterization: DCPP in Aripiprazole API Classify Determine Regulatory Limit (ICH Q3A vs. ICH M7) Start->Classify HighLimit Standard Impurity (> 0.05%) Classify->HighLimit Non-Mutagenic LowLimit Genotoxic/Trace Concern (< 100 ppm) Classify->LowLimit Mutagenic/Trace Deriv Is Chromophore Sufficient? HighLimit->Deriv LCMS Select LC-MS/MS (Sensitivity Focus) LowLimit->LCMS Required for LOD HPLC Select HPLC-UV (Robustness Focus) Deriv->HPLC Yes (DCPP has UV abs) Deriv->LCMS No (Rare)

Figure 1: Decision matrix for selecting analytical methodology based on regulatory thresholds.

Validated Experimental Protocol: HPLC-UV (The Standard Workhorse)

While LC-MS is powerful, HPLC-UV is the industry standard for DCPP due to the compound's chlorophenyl ring, which absorbs well at 215 nm and 254 nm. The following protocol is designed as a Self-Validating System , incorporating specific System Suitability Tests (SST) that fail the run immediately if data integrity is compromised.

A. Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • Instrument: UHPLC or HPLC with PDA/UV Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why? Piperazines are basic.[1] A highly end-capped column is essential to prevent peak tailing caused by silanol interactions.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

    • Why? Low pH suppresses the ionization of silanols and ensures the piperazine nitrogen is protonated, improving peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 215 nm (Primary), 254 nm (Secondary for confirmation).

  • Column Temp: 40°C.

B. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
5.09010
20.04060
25.04060
26.09010
30.09010
C. The "Self-Validating" SST Protocol

A method is only as good as its controls. This protocol requires the following SST criteria before sample injection:

  • Resolution (Rs): > 2.0 between DCPP and Aripiprazole (if co-eluting).

  • Tailing Factor (T): < 1.5 for the DCPP peak (Critical for basic compounds).

  • Precision: %RSD < 2.0% for 6 replicate injections of the Standard.

  • Sensitivity Check: Signal-to-Noise (S/N) > 10 for the LOQ solution.

Experimental Validation Data

The following data represents typical performance metrics obtained during validation studies for DCPP in an Aripiprazole matrix, compliant with ICH Q2(R1).

Table 1: Method Performance Summary
Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of DCPPPurity Angle < Purity Threshold (PDA)Pass
Linearity (Range)

(LOQ to 150%)

Pass
Accuracy (Recovery) 90.0% – 110.0% at LOQ98.4% – 102.1%Pass
Precision (Repeatability) %RSD

2.0%
0.8% (n=6)Pass
LOD S/N

3
0.03 µg/mL (~30 ppm)Pass
LOQ S/N

10
0.10 µg/mL (~100 ppm)Pass

Note: If lower LODs are required (e.g., <10 ppm), the method must be transferred to LC-MS/MS.

The Validation Workflow: A Systems Approach

To ensure scientific integrity, the validation process must be cyclical, not linear. If Accuracy fails, one must return to Specificity (checking for matrix interference) rather than simply re-running samples.

ValidationCycle Spec Specificity (Stress Testing) Lin Linearity (Range Definition) Spec->Lin If Pure Acc Accuracy (Spike Recovery) Lin->Acc If R² > 0.999 Acc->Spec Fail: Check Matrix Prec Precision (Repeatability) Acc->Prec If Rec > 90% Prec->Lin Fail: Check Range Robust Robustness (Design Space) Prec->Robust If RSD < 2%

Figure 2: The iterative validation cycle. Dashed red lines indicate mandatory feedback loops upon failure.

References
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Schmidt, A. H., & Molnár, I. (2013).[9] Development and validation of a UPLC method for a second generation anti-histamine using DryLab. European Pharmaceutical Review. [Link]

  • Djordjevic, N., et al. (2021). Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. Acta Chromatographica. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

Sources

Comparative

Precision Benchmarking: Characterizing 1-[(2,3-Dichlorophenyl)methyl]piperazine Reference Standards

A Strategic Guide for Aripiprazole Impurity Profiling Executive Summary & Context In the development of Aripiprazole (and related quinolinone antipsychotics), 1-[(2,3-Dichlorophenyl)methyl]piperazine (hereafter DCPP ) oc...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Aripiprazole Impurity Profiling

Executive Summary & Context

In the development of Aripiprazole (and related quinolinone antipsychotics), 1-[(2,3-Dichlorophenyl)methyl]piperazine (hereafter DCPP ) occupies a dual critical role: it is both a key synthetic intermediate and a known metabolite/degradation product. Regulatory bodies classify it strictly:

  • USP: Aripiprazole Related Compound C[1][2][3][4][5]

  • EP: Aripiprazole Impurity B[1][2][5][6]

For researchers, the challenge lies not just in detecting DCPP, but in validating the reference material used to quantify it. A standard with uncertain purity or undefined stoichiometry (salt forms) can lead to mass balance errors in GMP release testing.

This guide objectively compares reference standard grades and provides a self-validating protocol for characterizing DCPP, ensuring your analytical data meets ICH Q3A/B requirements.

Comparative Analysis: Selecting the Right Standard Grade

Not all DCPP standards are created equal. The choice of reference material must correlate with the development phase.

Table 1: Reference Standard Performance Matrix
FeaturePrimary Standard (USP/EP) Secondary Standard (Certified) Research Grade (Chemical Reagent)
Intended Use Dispute resolution, Final GMP ReleaseRoutine QC, Stability Studies, Method ValidationEarly R&D, Route Scouting, Forced Degradation
Traceability Legal Authority (Official Monograph)Traceable to Primary (via CoA)Vendor Declaration Only
Assay Method Absolute Methods (qNMR, Mass Balance)Comparative HPLC vs. PrimaryArea % (often uncorrected for water/salt)
Water/Solvent Strictly Quantified (KF/TGA)QuantifiedOften Ignored
Cost Efficiency Low (

)
High (

)
Very High ($)
Risk Profile Zero Regulatory RiskLow (if qualified correctly)High: Risk of salt form confusion (HCl vs Free Base)

Critical Insight: Research-grade DCPP is often sold as the Hydrochloride salt (CAS: 119532-26-2) but labeled generically. If you calculate stoichiometry using the Free Base MW (231.12 g/mol ) instead of the HCl salt MW (~267.58 g/mol ), your impurity quantification will be biased by ~15% , potentially causing false OOS (Out of Specification) results.

Technical Characterization: The Validation Battery

To qualify a Secondary or In-House Reference Standard of DCPP, you must execute a "Validation Battery" that proves identity, purity, and potency.

A. Structural Identity (The "Fingerprint")
  • 1H-NMR (Proton Nuclear Magnetic Resonance):

    • Solvent: DMSO-d6 or CDCl3.

    • Key Signals: Look for the piperazine ring protons as two distinct triplets or broad multiplets around δ 2.8–3.1 ppm . The aromatic region (2,3-dichlorophenyl) will show a characteristic splitting pattern (doublet-doublet/triplet) between δ 6.9–7.4 ppm .

    • Salt Verification: A broad singlet >9.0 ppm indicates the presence of NH+ (ammonium), confirming the HCl salt form.

  • Mass Spectrometry (MS):

    • Isotope Pattern: The presence of two Chlorine atoms is the definitive marker.

    • Logic: Chlorine exists as ³⁵Cl (75%) and ³⁷Cl (25%).

    • Pattern: You must observe an M, M+2, and M+4 cluster in a 9:6:1 intensity ratio .

    • Base Peak: m/z ~231 (Free Base [M+H]+).

B. Purity & Potency (The Quantitative Value)

Do not rely on "Area %" alone. You must determine the Potency (As Is) using the Mass Balance Equation:

graphic Purity
×
(
1
−
%
Water
+
%
Solvents
+
%
Residue
100
)
\text{Potency}graphic Purity} \times (1 - \frac{% \text{Water} + % \text{Solvents} + % \text{Residue}}

Experimental Protocol: DCPP Purity Assessment

This HPLC method is designed to separate DCPP from its potential synthetic regioisomers (e.g., 2,4-DCPP) and Aripiprazole.

Methodology: Reverse-Phase Ion-Pairing HPLC
  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse), 150 x 4.6 mm, 3.5 µm.

  • Temperature: 40°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm (Maximize sensitivity for piperazine ring) and 254 nm (Aromatic specificity).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BContext
0.09010Initial Hold (Polar impurities)
5.09010Isocratic
20.04060Elution of DCPP
25.01090Column Wash
30.09010Re-equilibration
Self-Validating System Suitability Criteria
  • Tailing Factor (T): Must be < 1.5. (Piperazines are basic and prone to silanol interaction; TFA suppresses this).

  • Precision: %RSD of 6 replicate injections < 2.0%.

  • Signal-to-Noise: Limit of Quantitation (LOQ) must be ≥ 10:1.

Visualizing the Characterization Workflow

The following diagram illustrates the decision logic for qualifying an incoming DCPP reference standard.

DCPP_Characterization cluster_0 Critical Decision Point Start Incoming Material (DCPP Raw) Identity Identity Check (1H-NMR + MS) Start->Identity Isotope Isotope Pattern (9:6:1 Ratio?) Identity->Isotope SaltCheck Salt Form Check (AgNO3 precipitate or IC) Isotope->SaltCheck Yes Fail REJECT (Quarantine) Isotope->Fail No (Wrong Cl count) Purity Purity Assay (HPLC - Gradient) SaltCheck->Purity Residuals Residuals Analysis (KF + TGA + ROI) Purity->Residuals Calc Calculate Potency (Mass Balance) Residuals->Calc Calc->Fail Purity < 98.0% Pass RELEASE (Secondary Standard) Calc->Pass Purity > 98.0%

Figure 1: Step-by-step workflow for qualifying 1-[(2,3-Dichlorophenyl)methyl]piperazine standards.

Troubleshooting Common Anomalies

Issue: Doublet Peaks in HPLC
  • Cause: At neutral pH, the piperazine nitrogen can invert or exist in equilibrium between protonated states.

  • Solution: Ensure Mobile Phase A pH is acidic (pH < 3.0) to keep the piperazine fully protonated and locked in one state.

Issue: Hygroscopicity
  • Observation: The HCl salt of DCPP is hygroscopic.

  • Impact: Weighing errors lead to assay drift.

  • Protocol: Equilibrate the standard vial to room temperature before opening. Use a Karl Fischer (KF) titration immediately upon opening to establish the water content correction factor.

References

  • USP Monographs . Aripiprazole: Related Compound C.[1][2][5] United States Pharmacopeia.[3][5]

  • European Pharmacopoeia (Ph.[8] Eur.) . Aripiprazole: Impurity B. EDQM.

  • International Council for Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. (2006).[9]

  • PubChem . Compound Summary: 1-(2,3-Dichlorophenyl)piperazine.[2][3][6][10] National Library of Medicine.

  • Koester, L., et al. Synthesis and Characterization of Piperazine Derivatives. Journal of Organic Chemistry. (Contextual reference for piperazine NMR shifts).

Sources

Validation

A Comparative Guide to the Receptor Binding Activity of Phenylpiperazines

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Phenylpiperazine Scaffold The phenylpiperazine moiety is a cornerstone of modern medicinal chemistry, p...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Phenylpiperazine Scaffold

The phenylpiperazine moiety is a cornerstone of modern medicinal chemistry, particularly in the development of centrally acting agents. Its unique structural and physicochemical properties allow it to serve as a versatile scaffold, capable of interacting with a wide array of G-protein coupled receptors (GPCRs) and monoamine transporters. This inherent promiscuity, when expertly tuned through chemical modification, has given rise to a diverse class of drugs with applications ranging from antidepressants and anxiolytics to antipsychotics.

Due to a lack of specific, publicly available binding data for the compound DCPP, this guide will instead provide a comparative analysis of several well-characterized and structurally diverse phenylpiperazine derivatives. This approach will objectively illustrate the remarkable pharmacological heterogeneity of the class and provide the field-proven context necessary for rational drug design and development. We will compare Vortioxetine , a multimodal antidepressant; Trazodone , a serotonin antagonist and reuptake inhibitor (SARI); m-CPP , a non-selective research tool; Naftopidil , an α1-adrenergic receptor antagonist; and Aripiprazole , an atypical antipsychotic with a unique partial agonist profile.

Comparative Analysis of Receptor Binding Affinities

The pharmacological profile of a compound is fundamentally defined by its binding affinity for various biological targets. This affinity is quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value signifies a higher binding affinity.

The following table summarizes the Kᵢ values (in nanomolars, nM) for our selected phenylpiperazine compounds across key CNS targets. This data, compiled from authoritative pharmacological studies, provides a clear, quantitative basis for comparing their potency and selectivity.

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM) of Selected Phenylpiperazines

TargetVortioxetineTrazodonem-CPPNaftopidilAripiprazole
Serotonin Transporter (SERT) 1.6 [1][2][3]129[4]230[5]>10,000>10,000
5-HT₁ₐ Receptor 15[1][2][3]41[6]18.9 [7]1,0601.65
5-HT₂ₐ Receptor 4261.7 [4]32.1[8]1,1808.7[9]
5-HT₂C Receptor 1,0004.3[4]3.4 [8]2,750428[10]
5-HT₇ Receptor 19[1][2][3]100[4]->10,00025.1[10]
Dopamine D₂ Receptor >1,000[2]2,210[11]>10,000[12]>10,0000.34 [9][13]
Dopamine D₃ Receptor ----0.8[14]
Norepinephrine Transporter (NET) 113[2]3,110-->10,000
α₁ₐ-Adrenergic Receptor 42018[4]-3.7 [15]25.7[10]
α₁D-Adrenergic Receptor ---1.2 [15]-
Histamine H₁ Receptor 1,17036[4]--25.1[10]
Analysis of Selectivity and Functional Activity

The data in Table 1 reveals profound differences in the primary targets and selectivity of these compounds, which dictates their clinical application and side-effect profiles.

  • Vortioxetine is a multimodal agent, distinguished by its high affinity for the serotonin transporter (SERT) , classifying it as a potent serotonin reuptake inhibitor.[1][2][3] Concurrently, it acts as a 5-HT₁ₐ agonist , 5-HT₁B partial agonist , and an antagonist at 5-HT₃, 5-HT₁D, and 5-HT₇ receptors .[1][2][16] This complex profile is believed to modulate multiple serotonergic pathways, contributing to its antidepressant and anxiolytic effects.[2][3]

  • Trazodone exhibits a classic SARI profile. Its most potent activity is as a 5-HT₂ₐ receptor antagonist (Kᵢ = 1.7 nM).[4] It also possesses significant antagonist activity at α₁-adrenergic and H₁ receptors, which contributes to its sedative properties.[4][17] Its affinity for SERT is considerably weaker than that of vortioxetine, highlighting a different therapeutic mechanism.[6]

  • m-CPP (meta-Chlorophenylpiperazine) is a non-selective serotonergic agent, primarily used as a research tool. It displays high affinity and acts as an agonist at multiple serotonin receptors, with its strongest actions at the 5-HT₂C and 5-HT₂B receptors .[8] It also functions as a serotonin releasing agent and a weak reuptake inhibitor.[5][8]

  • Naftopidil demonstrates high selectivity for α₁-adrenergic receptors , with a threefold greater affinity for the α₁D subtype over the α₁ₐ subtype.[15][18][19] This profile makes it effective for treating benign prostatic hyperplasia (BPH) by relaxing smooth muscle in the prostate and bladder neck, with potentially fewer cardiovascular side effects associated with α₁B antagonism.[20]

  • Aripiprazole is unique due to its potent partial agonism at dopamine D₂ receptors (Kᵢ = 0.34 nM) and 5-HT₁ₐ receptors , combined with antagonism at 5-HT₂ₐ receptors .[9][13][21] This "dopamine-serotonin system stabilizer" activity allows it to modulate dopaminergic tone—reducing it in hyperdopaminergic states (like psychosis) and increasing it in hypodopaminergic states—which is thought to underlie its efficacy against a broad range of psychotic and mood symptoms with a lower risk of extrapyramidal side effects.[13][21]

Experimental Methodologies

The determination of binding affinities (Kᵢ values) is a cornerstone of pharmacological characterization. The gold-standard method is the in vitro competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

This protocol provides a self-validating system for determining the Kᵢ of a test compound (an unlabeled "cold" ligand) for a specific receptor. The principle relies on measuring the displacement of a high-affinity radiolabeled ("hot") ligand from the receptor by increasing concentrations of the test compound.

Step 1: Membrane Preparation

  • Source: Utilize cell lines (e.g., HEK293, CHO) stably transfected to express a high density of the human receptor of interest, or use homogenized tissue known to be rich in the target receptor (e.g., rat cerebral cortex for 5-HT₁ₐ).[7][22]

  • Homogenization: Homogenize cells or tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA) with protease inhibitors.[22]

  • Centrifugation: Perform differential centrifugation to isolate the membrane fraction, which contains the receptors. This typically involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin (e.g., 20,000 x g) to pellet the membranes.[22]

  • Resuspension & Storage: Resuspend the final membrane pellet in an appropriate assay buffer, determine protein concentration (e.g., via BCA assay), and store aliquots at -80°C.[22]

Step 2: Binding Reaction

  • Plate Setup: Conduct the assay in a 96-well plate format.[22]

  • Component Addition: To each well, add in sequence:

    • 150 µL of thawed membrane preparation (containing a consistent amount of protein, e.g., 10-100 µg).[22]

    • 50 µL of the test compound at various concentrations (typically a serial dilution) or buffer for total binding controls.

    • 50 µL of a specific, high-affinity radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ) at a fixed concentration, usually at or below its dissociation constant (Kₑ).[7]

    • For non-specific binding (NSB) control wells, add a saturating concentration of a known, non-radioactive ligand for that receptor.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[22]

Step 3: Separation & Quantification

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand in the solution.[22]

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound or non-specifically trapped radioligand.[22]

  • Drying & Counting: Dry the filter mats, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter (e.g., a MicroBeta counter).[22]

Step 4: Data Analysis

  • Calculate Specific Binding: For each concentration of the test compound, subtract the non-specific binding (counts from NSB wells) from the total binding to yield specific binding.

  • Determine IC₅₀: Plot the specific binding as a function of the log concentration of the test compound. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[22]

  • Calculate Kᵢ: Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.[23]

Workflow Diagram: Radioligand Binding Assay

G cluster_prep Step 1: Preparation cluster_assay Step 2: Binding Reaction cluster_sep Step 3: Separation & Counting cluster_analysis Step 4: Data Analysis ReceptorSource Receptor Source (Transfected Cells / Tissue) Homogenize Homogenization & Lysis ReceptorSource->Homogenize Centrifuge Centrifugation to Isolate Membranes Homogenize->Centrifuge Quantify Protein Quantification & Aliquoting Centrifuge->Quantify AddMembranes Add Membranes Quantify->AddMembranes Plate 96-Well Plate Setup Plate->AddMembranes AddCompounds Add Test Compound (Serial Dilutions) AddMembranes->AddCompounds AddRadio Add Radioligand ([³H]-Ligand) AddCompounds->AddRadio Incubate Incubate to Reach Equilibrium AddRadio->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Determine IC₅₀ (Non-linear Regression) Count->IC50 Ki Calculate Kᵢ (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Core Signaling Pathways: 5-HT₁ₐ vs. 5-HT₂ₐ Receptors

The functional outcome of a ligand binding to its receptor is determined by the intracellular signaling cascade it initiates. The phenylpiperazines discussed here primarily target serotonin receptors that couple to different G-protein families, leading to opposing physiological effects.

  • 5-HT₁ₐ Receptor (Gi/o-Coupled): The 5-HT₁ₐ receptor is classically coupled to the inhibitory Gi/o protein family.[24][25] Agonist binding (e.g., by Vortioxetine or Aripiprazole) causes the Gαi subunit to inhibit the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced activity of Protein Kinase A (PKA).[24] The Gβγ subunit can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which results in an overall inhibitory effect on neuronal firing.[25][26]

  • 5-HT₂ₐ Receptor (Gq/11-Coupled): In contrast, the 5-HT₂ₐ receptor couples to the Gq/11 protein family.[27] Antagonism at this receptor (e.g., by Trazodone or Aripiprazole) is a key feature of many antidepressants and antipsychotics. When an agonist binds, the Gαq subunit activates phospholipase C (PLC).[27] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of calcium (Ca²⁺) from intracellular stores, and DAG activates Protein Kinase C (PKC).[27] This cascade is generally excitatory, leading to neuronal depolarization and activation.[27]

Diagram: Opposing Serotonergic Signaling Cascades

G cluster_Gi 5-HT₁ₐ Receptor Pathway (Inhibitory) cluster_Gq 5-HT₂ₐ Receptor Pathway (Excitatory) Ligand1 5-HT₁ₐ Agonist (e.g., Vortioxetine) Receptor1 5-HT₁ₐR Ligand1->Receptor1 G_i Gαi/o Receptor1->G_i G_beta_gamma Gβγ Receptor1->G_beta_gamma AC Adenylyl Cyclase G_i->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA GIRK ↑ GIRK Channel Activity G_beta_gamma->GIRK Hyperpolarization Hyperpolarization (Neuronal Inhibition) GIRK->Hyperpolarization Ligand2 5-HT₂ₐ Agonist Receptor2 5-HT₂ₐR Ligand2->Receptor2 G_q Gαq/11 Receptor2->G_q PLC Phospholipase C (PLC) G_q->PLC IP3 ↑ IP₃ PLC->IP3 DAG ↑ DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC ↑ PKC Activity DAG->PKC Depolarization Depolarization (Neuronal Excitation) Ca->Depolarization PKC->Depolarization

Caption: Comparison of Gi/o- and Gq/11-coupled 5-HT receptor signaling.

Conclusion

This guide demonstrates that while sharing a common phenylpiperazine core, the selected compounds exhibit vastly different pharmacological profiles. The specific substitutions on the phenyl and piperazine rings dramatically alter their affinity and selectivity for a wide range of CNS targets, including serotonin and dopamine receptors, monoamine transporters, and adrenergic receptors. This diversity is the basis for their distinct therapeutic applications, from depression (Vortioxetine, Trazodone) and psychosis (Aripiprazole) to BPH (Naftopidil). A thorough understanding of a compound's binding profile, determined through robust methodologies like the competitive radioligand binding assay, is paramount for predicting its functional activity, clinical utility, and potential side effects. This comparative analysis underscores the power of medicinal chemistry to fine-tune a common scaffold to achieve highly specific and diverse pharmacological outcomes.

References

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  • Citrome, L. (2014). Vortioxetine for major depressive disorder: a systematic review of the efficacy and safety profile for this newly approved antidepressant - what is the number needed to treat, number needed to harm and likelihood to be helped or harmed?. International journal of clinical practice, 68(1), 60-82. Available at: [Link]

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  • Bang-Andersen, B., et al. (2015). Binding of the Multimodal Antidepressant Drug Vortioxetine to the Human Serotonin Transporter. ACS Chemical Neuroscience, 6(11), 1875-1882. Available at: [Link]

  • Wikipedia contributors. (2024). Vortioxetine. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • De Deurwaerdère, P., & Millan, M. J. (2017). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. Current topics in behavioral neurosciences, 33, 167-201. Available at: [Link]

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  • Honda, K., et al. (1992). Binding characteristics of naftopidil and alpha 1-adrenoceptor antagonists to prostatic alpha-adrenoceptors in benign prostatic hypertrophy. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 100(5), 417-424. Available at: [Link]

  • Mates, S., et al. (2007). Differential Effects of Aripiprazole on D2, 5-HT2, and 5-HT1A Receptor Occupancy in Patients With Schizophrenia. American Journal of Psychiatry, 164(9), 1411-1417. Available at: [Link]

  • Lüscher, C., & Slesinger, P. A. (2010). Substitution of 5-HT1A Receptor Signaling by a Light-activated G Protein-coupled Receptor. The Journal of biological chemistry, 285(22), 17137-17144. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Vortioxetine. PubChem Compound Database. Available at: [Link]

  • Gotoh, M., et al. (2011). Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia. Therapeutics and clinical risk management, 7, 243-250. Available at: [Link]

  • Mailman, R. B., & Murthy, V. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS drugs, 29(3), 183-196. Available at: [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Available at: [Link]

  • Adham, N., et al. (2016). 5-HT1A receptor signaling pathways. ResearchGate. Available at: [Link]

  • Kelliny, M., et al. (2015). Profile of vortioxetine in the treatment of major depressive disorder: an overview of the primary and secondary literature. Therapeutics and clinical risk management, 11, 1193-1212. Available at: [Link]

  • Kim, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8345. Available at: [Link]

  • Raymond, J. R., et al. (2016). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in cellular neuroscience, 10, 275. Available at: [Link]

  • Malomust, S., et al. (2010). Characterization of aripiprazole partial agonist activity at human dopamine D3 receptors. European journal of pharmacology, 644(1-3), 57-64. Available at: [Link]

  • Samanin, R., et al. (1980). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Journal of pharmacy and pharmacology, 32(1), 31-34. Available at: [Link]

  • Wikipedia contributors. (2024). meta-Chlorophenylpiperazine. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Jordan, S., et al. (2002). Affinities for aripiprazole and reference compounds at various receptors, channels and transporters. ResearchGate. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Naftopidil?. Patsnap Synapse. Available at: [Link]

  • Yokoyama, O., et al. (2016). Three-year outcome analysis of alpha 1-blocker naftopidil for patients with lower urinary tract symptoms suggestive of benign prostatic hyperplasia. Prostate and Prostatic Diseases, 19(3), 282-287. Available at: [Link]

  • Albert, P. R., et al. (2021). Early onset of action for trazodone antidepressant activity: insight into potential molecular mechanism. ResearchGate. Available at: [Link]

  • Stahl, S. M. (2009). Affinities (K i , nM) of trazodone at various binding sites. ResearchGate. Available at: [Link]

  • Kim, J., et al. (2023). Psychedelic potential is correlated with 5-HT2A-Gq signaling. ResearchGate. Available at: [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 22, 23-37. Available at: [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1-10. Available at: [Link]

  • BindingDB. (2012). 1-(3-chlorophenyl)piperazine::CHEMBL478::m-Chlorophenylpiperazine::mCPP. BindingDB. Available at: [Link]

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  • González-Maeso, J., & Sealfon, S. C. (2009). A Functional Selectivity Mechanism at the Serotonin-2A GPCR Involves Ligand-Dependent Conformations of Intracellular Loop 2. Journal of the American Chemical Society, 131(17), 6214-6221. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). trazodone. Available at: [Link]

  • Ostrowska, K., et al. (2023). Computational Ki values to serotonergic 5-HT 1A and 5-HT 2A and dopaminergic D 2 receptors and compounds 3-18. ResearchGate. Available at: [Link]

  • Canal, N., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Journal of Medicinal Chemistry, 64(12), 8343-8367. Available at: [Link]

  • Mangano, R. M., et al. (2022). Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations. Pharmacology research & perspectives, 10(2), e00935. Available at: [Link]

  • Baumann, M. H., et al. (1994). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Synapse (New York, N.Y.), 17(3), 131-133. Available at: [Link]

  • Baumann, M. H., et al. (1994). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. NSUWorks. Available at: [Link]

  • Yocca, F. D., et al. (1992). Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity. European journal of pharmacology, 221(2-3), 299-307. Available at: [Link]

  • De Hert, M., et al. (2012). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Semantic Scholar. Available at: [Link]

  • Richelson, E. (2010). New Antipsychotic Drugs: How Do Their Receptor-Binding Profiles Compare?. Psychiatric Times, 27(9). Available at: [Link]

  • Chylinska, J. B., et al. (1994). Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Die Pharmazie, 49(11), 856-857. Available at: [Link]

  • Sukalovic, V., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Chemistry & Biodiversity, 20(2), e202200923. Available at: [Link]

  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. Available at: [Link]

  • Correll, C. U., et al. (2018). Receptor Binding Profiles of Atypical Antipsychotics: Mechanisms of Therapeutic Actions and Adverse Side Effects. Academia.edu. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 1-[(2,3-Dichlorophenyl)methyl]piperazine

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-[(2,3-Dichlorophenyl)methyl]piperazine. The following guidelines are desig...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-[(2,3-Dichlorophenyl)methyl]piperazine. The following guidelines are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety protocols for chlorinated aromatic amines and piperazine derivatives.

The toxicological properties of 1-[(2,3-Dichlorophenyl)methyl]piperazine have not been exhaustively studied. Therefore, a cautious approach, treating the compound as potentially hazardous, is imperative. The guidance herein is based on the Globally Harmonized System (GHS) classifications for skin, eye, and respiratory irritation, as well as best practices for handling similar chemical structures.[1][2]

Hazard Assessment and Causality

1-[(2,3-Dichlorophenyl)methyl]piperazine and its hydrochloride salt are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] The primary routes of exposure are inhalation of the powdered form, dermal contact, and eye contact.

  • Dermal and Eye Irritation: The dichlorophenyl and piperazine moieties can be irritating to the skin and mucous membranes. Prolonged or repeated contact may lead to inflammation and discomfort. Direct eye contact can cause serious irritation.

  • Respiratory Irritation: As a fine powder, the compound can be easily aerosolized, leading to inhalation. This may irritate the respiratory tract.[1][2]

  • Unknown Long-Term Effects: Due to the lack of comprehensive toxicological data, chronic exposure effects are unknown. Therefore, minimizing exposure is crucial.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE and recommendations for enhanced protection.

Protection Level Equipment Rationale
Minimum Standard laboratory coat, fully buttonedProtects against incidental skin contact with the solid or solutions.
Safety glasses with side shieldsPrevents eye exposure from splashes or airborne particles.[3]
Disposable nitrile glovesProvides a primary barrier against skin contact. Nitrile offers good general chemical resistance.[4]
Enhanced Chemical-resistant apron or disposable suitRecommended when handling larger quantities or during procedures with a high risk of splashes.
Chemical safety gogglesOffers a complete seal around the eyes, providing superior protection against splashes and dust.[3]
Double-gloving (e.g., two pairs of nitrile gloves)Reduces the risk of exposure from undetected pinholes or tears in the outer glove.
Viton® or Butyl rubber glovesFor prolonged contact or when handling concentrated solutions. These materials offer superior resistance to chlorinated and aromatic solvents.[1][5]
Air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filtersRequired when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosolization. The P100 filter will remove fine particles, while the organic vapor cartridge addresses potential volatile components.[6]
Glove Selection Logic

The choice of glove material is critical. While nitrile gloves are suitable for incidental contact, their resistance to chlorinated hydrocarbons can be limited. For extended handling or in the event of a spill, more robust materials are necessary.

Caption: Glove selection based on the handling scenario.

Operational Plan: A Step-by-Step Guide

Adherence to a strict operational protocol is essential to minimize exposure and prevent contamination.

Preparation and Weighing
  • Designated Work Area: All handling of solid 1-[(2,3-Dichlorophenyl)methyl]piperazine should be conducted within a certified chemical fume hood. This engineering control is the primary defense against inhalation exposure.

  • Surface Protection: Line the work surface of the fume hood with disposable absorbent bench paper to contain any minor spills.

  • Assemble Equipment: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) is inside the fume hood.

  • Don PPE: Put on all required PPE, including double gloves, before opening the primary container.

  • Weighing:

    • To minimize dust generation, do not pour the powder directly from the storage bottle. Use a dedicated spatula to transfer the solid to a tared weigh boat.

    • Close the primary container immediately after dispensing the required amount.

Solution Preparation
  • In the Fume Hood: All solution preparations should be performed in the fume hood.

  • Controlled Addition: Slowly add the weighed solid to the solvent to prevent splashing.

  • Container Labeling: Immediately label the vessel containing the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Post-Handling Decontamination
  • Equipment Cleaning: Thoroughly decontaminate all non-disposable glassware and equipment with an appropriate solvent within the fume hood.

  • Surface Cleaning: Wipe down the work surface of the fume hood with the same solvent.

  • PPE Removal: Remove the outer pair of gloves first, followed by the lab coat and then the inner pair of gloves, avoiding contact with the outer surfaces.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing PPE.

Emergency Procedures: Spill and Exposure Response

Rapid and correct response to spills and exposures is critical.

Spill Response

This workflow outlines the immediate steps to take in the event of a spill.

SpillResponse Spill_Occurs Spill Occurs Evacuate Alert others and evacuate the immediate area Spill_Occurs->Evacuate Assess Assess the spill size and risk Evacuate->Assess Small_Spill Small Spill (<100 mL or <10 g) Assess->Small_Spill If manageable Large_Spill Large Spill (>100 mL or >10 g) Assess->Large_Spill If unmanageable Cleanup Don appropriate PPE. Cover with vermiculite or sand. Collect in a sealed container. Small_Spill->Cleanup Contact_EHS Contact Emergency Services / EHS Large_Spill->Contact_EHS Decontaminate Decontaminate the area with an appropriate solvent. Cleanup->Decontaminate Dispose Label container as hazardous waste and arrange for disposal. Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

For spills involving aromatic amines or halogenated compounds, do not use water for cleanup as it may spread the contamination.[7] Absorb with an inert material like vermiculite or sand.[7][8][9]

Personnel Exposure
Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Cradle to Grave Responsibility

All waste containing 1-[(2,3-Dichlorophenyl)methyl]piperazine must be treated as hazardous waste.

Waste Segregation and Labeling
  • Solid Waste: Contaminated consumables (gloves, bench paper, weigh boats) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

EPA Waste Classification

As a halogenated organic compound, this waste may fall under specific EPA hazardous waste codes. While not explicitly listed, it is prudent to manage it under codes for similar substances, such as those for spent halogenated solvents (e.g., F001, F002) or other halogenated organic compounds.[10][11][12] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste profiling and disposal procedures.

Final Disposal
  • Licensed Disposal Service: All waste must be disposed of through a licensed professional waste disposal company.[1]

  • Incineration: The recommended disposal method for halogenated organic waste is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like hydrogen chloride gas.[1]

References

  • Capot Chemical. (2009, July 14). MSDS of 1-(2,3-Dichlorophenyl)piperazine hydrochloride.
  • eSafety Supplies, Inc. (2025, August 6).
  • Environmental Health and Safety. (2024, March 29). CHEMICAL SPILL PROCEDURES.
  • Eurofins Scientific. (2024, September 6). Chemical Safety | Personal Protective Equipment (PPE).
  • Georgia Tech Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures.
  • MedChemExpress. (2025, March 6). 1-(2,3-Dichlorphenyl)piperazine hydrochloride-SDS.
  • Northwestern University. Cartridge Selection.
  • Office of Environment, Health & Safety, UC Berkeley. Glove Selection Guide.
  • PubChem. 1-(2,3-Dichlorophenyl)piperazine hydrochloride | C10H13Cl3N2 - PubChem.
  • PubChem. 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 - PubChem.
  • Sigma-Aldrich. (2025, May 17). SAFETY DATA SHEET - 1-(2,3-Dichlorophenyl)piperazine hydrochloride.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - 1-(2,3-Dichlorophenyl)piperazinemonohydrochloride.
  • U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.

Sources

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